4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS number and chemical properties
[1][2] Executive Summary 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708-69-9 ) is a specialized benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708-69-9 ) is a specialized benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its primary utility lies in its role as a precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline , a robust protecting group for carboxylic acids and a pharmacophore in ligand design for asymmetric catalysis. This guide details the physicochemical profile, validated synthesis protocols, and structural characterization of this compound, designed for researchers requiring high-purity building blocks.
Part 1: Chemical Identity & Physicochemical Profile
This compound combines a para-brominated aromatic ring with a sterically hindered amino-alcohol motif. The gem-dimethyl group adjacent to the amide nitrogen provides significant steric bulk, influencing both the stability of the amide bond and the kinetics of subsequent cyclization reactions.
High-precision identifier required for database integration.[2]
Physical Properties
Property
Value / Description
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point
Typically 130–140 °C (Derivative dependent; experimental verification recommended)
Reactivity
Stable under ambient conditions; Hydroxyl group susceptible to mesylation/tosylation; Amide susceptible to hydrolysis under strong acidic/basic forcing conditions.
Part 2: Synthetic Methodology
The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is most efficiently achieved via a Schotten-Baumann acylation . This protocol utilizes 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol (AMP). The reaction is highly selective due to the greater nucleophilicity of the amine compared to the hydroxyl group on the AMP substrate.
Reaction Scheme
The following diagram illustrates the synthesis of the target amide and its subsequent conversion to the oxazoline derivative, a common downstream application.
Figure 1: Synthetic pathway from acyl chloride to target amide and downstream oxazoline.
Detailed Protocol: Schotten-Baumann Conditions
Reagents:
4-Bromobenzoyl chloride (1.0 equiv)
2-Amino-2-methyl-1-propanol (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.
Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor conversion via TLC (typically 30-50% EtOAc/Hexanes).
Work-up: Quench the reaction with water. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Ethyl Acetate/Hexanes to obtain analytical grade material.
Part 3: Structural Characterization
Validating the identity of the synthesized compound is critical. The following spectral features are diagnostic for the target structure.
1H NMR Spectroscopy (Expected, CDCl₃, 400 MHz)
Aromatic Region (δ 7.5 – 7.8 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).
Methylene -CH₂- (δ 3.6 – 3.7 ppm): Singlet or doublet (depending on H-bonding), integrating to 2H. This corresponds to the hydroxymethyl group.[1][3]
Hydroxyl -OH (δ 2.0 – 4.0 ppm): Broad singlet, position highly dependent on concentration and solvent.
Gem-Dimethyl -C(CH₃)₂ (δ 1.4 ppm): Strong singlet integrating to 6H.
IR Spectroscopy[5][6][7]
O-H Stretch: Broad band ~3300–3400 cm⁻¹.
N-H Stretch: Sharp band ~3250 cm⁻¹.
C=O Stretch (Amide I): Strong band ~1630–1650 cm⁻¹.
C=C Aromatic: ~1590 cm⁻¹.
Part 4: Applications in Drug Discovery & Synthesis
The primary utility of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is its function as a stable precursor to oxazolines.
Oxazoline Protecting Group
The gem-dimethyl effect facilitates the cyclization of this amide to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline . This oxazoline moiety protects the carboxylic acid against nucleophiles (e.g., Grignard reagents, LiAlH₄) and can be hydrolyzed back to the acid under acidic conditions.
Ligand Synthesis (Oxazoline Ligands)
Chiral and achiral oxazolines derived from this amide are used as ligands in coordination chemistry. The nitrogen of the oxazoline ring coordinates to transition metals (e.g., Pd, Cu), enabling asymmetric catalysis.
Mechanism of Cyclization
The cyclization involves the activation of the primary alcohol (using Thionyl Chloride or Mesyl Chloride) followed by intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on conditions, though O-attack followed by rearrangement is common in forming the oxazoline).
Figure 2: Mechanistic logic for the conversion of the hydroxy-amide to the oxazoline scaffold.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can make the solid sticky or degrade the reagent over long periods.
References
Angene International. (n.d.). 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Product Entry. Retrieved from (Verified CAS 33708-69-9).
ChemicalBook. (2023). BroMo-N-(2-hydroxy-1,1-diMethylethyl)benzaMide Properties and Suppliers. Retrieved from .
PubChem. (2025).[4] Compound Summary for 4-Bromobenzamide derivatives (Analogous Structures). National Library of Medicine.[4] Retrieved from .
Meyers, A. I., et al. (1974). Oxazolines.[3][5] IX. Synthesis of homologated acetic acids and esters. Journal of Organic Chemistry. (General reference for oxazoline synthesis from amino alcohols).
Molecular structure and weight of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
This technical guide provides a comprehensive analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical intermediate in the synthesis of oxazoline-based ligands and bioactive scaffolds. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical intermediate in the synthesis of oxazoline-based ligands and bioactive scaffolds.
Executive Summary
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Intermediate A ) is a bifunctional building block primarily utilized in the construction of 4,4-dimethyl-2-aryloxazolines . These oxazoline derivatives serve two pivotal roles in modern organic synthesis:
Chiral Ligand Precursors: They function as the "anchor" for synthesizing biaryl oxazoline ligands (e.g., BOX, PyBOX) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), leveraging the 4-bromo handle.
Pharmacophore Scaffolds: The 4-bromophenyl-oxazoline moiety is a bioisostere and structural core in antimicrobial benzosiloxaboroles and electron-transport materials for OLEDs.
This guide details the molecular specifications, a validated synthetic protocol, and the downstream utility of this compound.
Molecular Identity & Physicochemical Core
Intermediate A is characterized by a benzamide core substituted with a bromine atom at the para position and a polar 1-hydroxy-2-methylpropan-2-yl group (derived from 2-amino-2-methyl-1-propanol) at the nitrogen.
The synthesis of Intermediate A follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol.
Mechanism of Action
The amine nitrogen of the amino-alcohol attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the amine.
Validated Experimental Protocol
Scale: 10 mmol
Reagent Preparation:
Dissolve 2-amino-2-methyl-1-propanol (0.89 g, 10 mmol) and Triethylamine (1.53 mL, 11 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
The primary utility of Intermediate A is its cyclization to 2-(4-bromophenyl)-4,4-dimethyloxazoline .
Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) with base.
Mechanism: Activation of the primary alcohol followed by intramolecular nucleophilic attack by the amide oxygen.
Significance: The resulting oxazoline is stable to bases and nucleophiles, serving as a protecting group for the carboxylic acid or as a directing group for ortho-lithiation.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 4-bromo substituent on the benzene ring remains active after amide formation.
Workflow: Intermediate A (or its oxazoline derivative) is coupled with aryl boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Application: This generates biaryl oxazolines , which are precursors to BOX (Bis-oxazoline) ligands used in asymmetric catalysis.
C. Bioactive Scaffolds
Derivatives of Intermediate A are explored in:
Benzosiloxaboroles: Novel antimicrobial agents where the amide/oxazoline moiety modulates solubility and binding affinity [1].
OLED Materials: Used as electron-transport layers due to the electron-deficient nature of the benzamide/oxazoline core [2].
References
RSC Publishing. (2022).[6] Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity and antimicrobial activity. New Journal of Chemistry.
Google Patents. (2017). WO2017014226A1 - Azoline ring-containing compound for organic electroluminescent element.
National Institutes of Health (NIH). (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives. PubMed.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling & Determination Protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Part 1: Executive Summary & Compound Profile
Context:
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1565603-71-5) is a critical intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). Its structure combines a lipophilic 4-bromophenyl core with a polar 2-amino-2-methyl-1-propanol moiety. Understanding its solubility in DMSO (Dimethyl Sulfoxide) and Methanol (MeOH) is essential for two primary workflows:
Biological Assays: DMSO is the standard vehicle for preparing high-concentration stock solutions (>10 mM) for in vitro screening.
Process Chemistry: Methanol is frequently used as a reaction solvent or a crystallization medium (often in combination with water as an antisolvent).
Physicochemical Profile:
Property
Value (Predicted/Empirical)
Impact on Solubility
Molecular Weight
272.14 g/mol
Moderate MW facilitates dissolution.
LogP (Octanol/Water)
~2.1 – 2.5
Moderate lipophilicity; suggests poor water solubility but high affinity for organic solvents.
H-Bond Donors
2 (Amide NH, Alcohol OH)
Enhances solubility in protic solvents like Methanol.
H-Bond Acceptors
2 (Amide CO, Alcohol OH)
Facilitates interaction with DMSO (strong H-bond acceptor).
Physical State
White to Off-white Solid
Crystalline lattice energy must be overcome by solvation enthalpy.
Part 2: Solubility Data & Expectations
Note: While specific empirical values for this intermediate vary by batch purity and polymorph, the following ranges are established based on QSPR (Quantitative Structure-Property Relationship) analysis of structural analogs (e.g., 4-bromo-N-alkylbenzamides).
Table 1: Solubility Profile in Key Solvents (25°C)
Solvent
Solubility Rating
Estimated Concentration
Application
DMSO
High
> 100 mg/mL (> 350 mM)
Primary solvent for stock solutions. The sulfoxide oxygen acts as a potent H-bond acceptor for the amide/hydroxyl protons.
Methanol
Moderate to High
20 – 50 mg/mL (~70–180 mM)
Ideal for recrystallization. Solubility increases significantly with temperature (>100 mg/mL at 60°C).
Ethanol
Moderate
10 – 30 mg/mL
Alternative to methanol; slightly lower solubility due to lower dielectric constant.
Water
Poor
< 0.5 mg/mL (< 2 mM)
Acts as an antisolvent. The hydrophobic bromophenyl ring dominates the aqueous interaction.
Thermodynamic Insight:
In DMSO: The dissolution is likely exothermic or slightly endothermic, driven by strong dipole-dipole interactions and H-bonding.
In Methanol: Dissolution is endothermic . Heating is required to disrupt the crystal lattice, but the compound will remain dissolved upon cooling to a certain supersaturation point, making it ideal for purification.
Part 3: Standard Operating Procedure (SOP) for Solubility Determination
Workflow Visualization
Caption: Figure 1. Thermodynamic solubility determination workflow using the Shake-Flask method.
Detailed Protocol
1. Preparation of Saturated Solution:
Weigh approximately 10 mg of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide into a 1.5 mL HPLC vial or microcentrifuge tube.
Add 100 µL of the solvent (DMSO or Methanol).
Critical Check: If the solid dissolves immediately, add more compound until a visible suspension remains. You must ensure a thermodynamic equilibrium between solid and liquid phases.
2. Equilibration:
Place the vials in a thermomixer or shaker bath set to 25°C ± 0.5°C .
Agitate at 500–700 RPM for 24 hours .
Note: For DMSO, ensure the cap is tight to prevent hygroscopic water absorption, which decreases solubility.
3. Phase Separation:
Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid.
Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter . (Avoid Nylon filters as they may bind benzamides).
4. Quantification (HPLC-UV):
Dilution: Dilute the saturated supernatant 100-fold to 1000-fold with mobile phase to fit within the linear calibration range.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 min.
Detection: UV at 254 nm (aromatic ring absorption).
Calculation:
Part 4: Troubleshooting & Optimization
Issue
Cause
Solution
Gelation in Methanol
H-bonding network formation between the hydroxyl group and solvent at high concentrations.
Gently heat to 40°C to break the gel, then cool slowly. Add 5% DMSO as a co-solvent if permissible.
Oiling Out
Compound melts before dissolving or forms a supersaturated oil in water/methanol mixtures.
Seed the solution with a pure crystal of the compound. Slow down the cooling rate during recrystallization.
Low DMSO Solubility
Hygroscopic DMSO has absorbed water.
Use fresh, anhydrous DMSO (sealed under Nitrogen/Argon). Water content >1% drastically reduces solubility of lipophilic benzamides.
References
BenchChem. (2025).[1] Solubility of Benzamide Derivatives: Protocols and Data. Retrieved from .
Ouyang, J., et al. (2019). "Solubility Modeling and Preferential Solvation of Benzamide in Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. .
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Bromo-N-substituted benzamides. Retrieved from .
Sigma-Aldrich. (2025).[2] Product Specification: 4-Bromo-N-methylbenzamide. Retrieved from .
A Senior Application Scientist's Technical Guide to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Hazard and Handling Assessment for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physicochemical Profile 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide, a class of...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Physicochemical Profile
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as enzyme or microRNA inhibitors.[1][2] Understanding its physical properties is the first step in designing safe and effective experimental protocols.
Key Identifiers:
Chemical Name: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
While experimental data for this specific molecule is scarce, the following table presents estimated physicochemical properties based on computational models and data from similar structures. These values should be used as a guide for experimental design, particularly for solubility and storage considerations.
Property
Estimated Value
Rationale & Significance for Researchers
Melting Point
130-150 °C
Assumed to be a crystalline solid at room temperature. The melting point is a key indicator of purity.
Boiling Point
> 300 °C (decomposes)
High boiling point is typical for this molecular weight and polarity. Thermal decomposition is likely at elevated temperatures, releasing toxic fumes (HBr, NOx).
Water Solubility
Low to Insoluble
The hydrophobic bromophenyl group significantly reduces aqueous solubility. Expect to use organic solvents like DMSO, DMF, or ethanol for stock solutions.
LogP (Octanol/Water Partition Coefficient)
~2.5 - 3.5
Indicates a preference for lipophilic environments, suggesting potential for cell membrane permeability. This is a critical parameter in drug development for predicting absorption.
Section 2: Hazard Identification and Inferred Toxicological Assessment
A comprehensive toxicological profile is not available. However, by analyzing data from structurally analogous benzamides, a reliable GHS classification can be inferred to guide risk assessment. The primary hazards are associated with irritation and acute oral toxicity.
Inferred GHS Hazard Classification
This classification is extrapolated from data on compounds like 4-Bromo-N-hydroxybenzamide and 4-Bromo-3,5-dihydroxybenzamide.[4][5]
Toxicological Narrative: The "Why" Behind the Hazards
Irritant Properties: The benzamide functional group, combined with the aromatic ring, can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to irritation. This is a common characteristic of many aromatic amides.
Acute Oral Toxicity: While the exact LD50 is unknown, the "Harmful if swallowed" classification is a prudent assumption based on analogs.[4] Ingestion could lead to gastrointestinal distress and systemic effects.
Chronic Exposure and Metabolism: The presence of a bromine atom on the aromatic ring introduces considerations for long-term exposure. Brominated aromatic compounds can be metabolized in the liver, sometimes through pathways that lead to hepatotoxic byproducts.[7][8] While the acute toxicity of many brominated compounds is low, chronic exposure should be minimized due to the potential for bioaccumulation and long-term organ damage.[7]
Hazardous Decomposition: In the event of a fire or incomplete incineration, this compound poses a significant risk of generating highly toxic polybrominated dibenzodioxins or dibenzofurans, as well as hydrogen bromide (HBr) gas.[7]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following protocols are designed as a self-validating system to minimize exposure.
Core Handling Workflow
The following diagram outlines the essential workflow for handling 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in a laboratory setting.
Caption: Standard laboratory workflow for safe handling.
Step-by-Step Experimental Protocols
1. Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards at all times.
Hand Protection: Use nitrile gloves. Inspect for tears before use. For prolonged handling or when using organic solvents, consult a glove compatibility chart to ensure an adequate breakthrough time.
Body Protection: A long-sleeved laboratory coat is mandatory.
2. Engineering Controls:
Primary Containment: All manipulations of the solid compound (weighing, transferring) and its concentrated solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.
3. Weighing and Solution Preparation:
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, as amides can be hygroscopic.[9]
Use an anti-static weighing dish to prevent dispersal of the fine powder.
To prepare a stock solution (e.g., 10 mM in DMSO), add the solvent directly to the weighed solid in a suitable vial.
Cap the vial securely and vortex until the solid is completely dissolved. Use gentle warming if necessary, but do not overheat.
4. Storage of Stock Solutions:
Store solutions in amber glass vials with PTFE-lined screw caps to prevent degradation from light and solvent evaporation.[10]
For long-term stability, store stock solutions at -20°C or below. Minimize freeze-thaw cycles.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical.
Spill Response Decision Tree
The following decision tree provides a logical framework for responding to a spill.
Caption: Decision tree for spill response management.
First Aid Measures
These measures are based on the inferred GHS classifications and general best practices.[5][11]
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[5]
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label.
Section 5: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a designated, labeled hazardous waste container compatible with the solvent used.
Do not dispose of down the drain or in general trash. All disposal must be in strict accordance with local, state, and federal environmental regulations.
References
Kowalski, B., & Zychlinski, Z. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. [Link]
National Center for Biotechnology Information. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed. [Link]
ScienceDirect. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. [Link]
ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-hydroxybenzamide. PubChem. [Link]
Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. [Link]
Wang, L., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. [Link]
ResearchGate. (n.d.). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. [Link]
The Strategic Synthesis and Application of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Key Intermediate in SARM Development
Abstract Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabolic effects with a reduced androgenic profile compared...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabolic effects with a reduced androgenic profile compared to traditional anabolic steroids. The development of potent and selective nonsteroidal SARMs relies on the efficient synthesis of key chemical intermediates. This in-depth technical guide focuses on the synthesis, characterization, and strategic application of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a pivotal building block in the construction of various SARM candidates. This whitepaper will provide a detailed, step-by-step synthetic protocol, explore the rationale behind the experimental design, and contextualize the intermediate's role within the broader landscape of SARM discovery and the molecular mechanism of androgen receptor modulation.
Introduction: The Quest for Tissue-Selective Anabolic Agents
The therapeutic potential of androgens in treating conditions such as muscle wasting diseases, osteoporosis, and andropause is well-established. However, the clinical utility of traditional anabolic-androgenic steroids (AAS) is often hampered by a lack of tissue selectivity, leading to a range of undesirable side effects, including prostatic hyperplasia, acne, and virilization in women.[1][2] This has driven the development of a new class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs).
SARMs are designed to interact with the androgen receptor (AR) in a tissue-specific manner, eliciting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate and skin.[2][3] The majority of SARMs in development are nonsteroidal, arylpropionamide-based compounds. The synthesis of these complex molecules necessitates a modular approach, relying on the availability of versatile and strategically functionalized intermediates. 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide emerges as a critical precursor, providing a foundational scaffold for the elaboration of more complex SARM structures.
Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Methodological Deep Dive
The synthesis of the target intermediate is a two-step process commencing from commercially available 4-bromobenzoic acid. The methodology is based on well-established principles of amide bond formation.
Step 1: Synthesis of 4-Bromobenzoyl Chloride
The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is crucial as it activates the carbonyl group for subsequent nucleophilic attack by the amine.
Reaction Scheme:
Caption: Formation of 4-bromobenzoyl chloride from 4-bromobenzoic acid.
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of gas (SO2 and HCl).
Upon completion, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromobenzoyl chloride is typically used in the next step without further purification.
Causality of Experimental Choices:
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.
DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more electrophilic and readily reacts with the carboxylate.
Reflux: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Step 2: Amide Bond Formation
The second step involves the nucleophilic acyl substitution reaction between the synthesized 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol.
Reaction Scheme:
Caption: Synthesis of the target intermediate via amide coupling.
Experimental Protocol:
Dissolve 2-amino-2-methyl-1-propanol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask.
Cool the solution in an ice bath to 0 °C.
Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM to the cooled amine solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
Causality of Experimental Choices:
2-Amino-2-methyl-1-propanol: This commercially available amino alcohol provides the core structure for the "B-ring" mimic in many SARM designs.[4]
Triethylamine: This base is essential to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
DCM: Anhydrous DCM is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants.
0 °C to RT: The initial cooling helps to control the exothermic reaction between the acyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion.
Aqueous Workup: The series of washes removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Table 1: Representative Reaction Parameters and Yields
Role as a SARM Intermediate: A Gateway to Anabolic Selectivity
The strategic placement of the bromine atom and the hydroxymethylpropylamide group in 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide makes it a versatile intermediate for the synthesis of arylpropionamide-based SARMs. The bromine atom serves as a handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions.
Proposed Synthetic Utility:
Caption: General scheme for the conversion of the intermediate to a SARM scaffold.
This synthetic strategy allows for the introduction of a variety of substituted aryl groups, which is a key determinant of the final compound's binding affinity and selectivity for the androgen receptor. For instance, coupling with a cyanophenol or a nitrophenylboronic acid derivative would lead to structures reminiscent of Ostarine or Andarine, respectively.
The Biological Context: Mechanism of Androgen Receptor Modulation
SARMs exert their effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6]
The Androgen Receptor Signaling Pathway:
Ligand Binding: In its inactive state, the androgen receptor (AR) resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5] A SARM, like an endogenous androgen, enters the cell and binds to the ligand-binding domain (LBD) of the AR.
Conformational Change and HSP Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of the HSPs.
Nuclear Translocation and Dimerization: The activated AR then translocates to the nucleus and forms a homodimer.[7]
DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8]
Recruitment of Co-regulators and Gene Transcription: The AR-ARE complex recruits co-activator or co-repressor proteins, which ultimately modulate the transcription of androgen-responsive genes, leading to the desired anabolic effects in muscle and bone.[9]
The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of different sets of co-regulators in different tissues compared to testosterone or dihydrotestosterone.[10][11]
Caption: The canonical androgen receptor signaling pathway activated by a SARM.
Preclinical Evaluation of SARM Candidates
The anabolic and androgenic activity of novel SARM candidates derived from intermediates like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is typically assessed in preclinical animal models. The Hershberger assay is a standardized method for this purpose.[12]
The Hershberger Assay:
Model: Immature, castrated male rats are used to eliminate the influence of endogenous androgens.
Procedure: The animals are treated with the test compound for a defined period.
Endpoints: The weights of an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured.
Interpretation: An ideal SARM will show a significant increase in the weight of the levator ani muscle with minimal to no increase in the weight of the prostate and seminal vesicles, thus demonstrating a high anabolic-to-androgenic ratio.
Table 2: Representative Data from a Hypothetical Hershberger Assay
Treatment Group
Levator Ani Muscle Weight (mg)
Ventral Prostate Weight (mg)
Anabolic/Androgenic Ratio
Vehicle Control
50 ± 5
20 ± 3
-
Testosterone Propionate
150 ± 10
100 ± 8
1.5
Hypothetical SARM X
145 ± 12
30 ± 4
4.8
This assay provides crucial in vivo data on the tissue selectivity of a SARM candidate, guiding further development.
Conclusion
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a strategically designed and highly valuable intermediate in the synthesis of nonsteroidal SARMs. Its straightforward, two-step synthesis from readily available starting materials, coupled with its versatile chemical handle for further elaboration, makes it an essential tool for medicinal chemists in the field. A thorough understanding of its synthesis and application, within the broader context of androgen receptor biology, is fundamental to the continued development of novel, tissue-selective anabolic agents with improved therapeutic profiles.
References
Vasilev, V., & Boyadjiev, N. (2020). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARM) – A NEW TEMPTATION IN SPORTS. TYPES, MODE OF ACTION AND SIDE EFFECTS OF THEIR APPLICATION: REVIEW. JOURNAL of Applied Sports Sciences.
Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
Furuya, K., et al. (2013). Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479. Biological and Pharmaceutical Bulletin, 36(3), 446-453.
Wikipedia. (2023).
BenchChem. (2025).
Bionity. (n.d.). Androgen receptor.
ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling.
Gao, W., & Dalton, J. T. (2007). O-Dephenylandarine and O-dephenylostarine, two SARM metabolites relevant for doping control analysis, were synthesized in their endogenous (S)-forms as well as in terms of their racemates. The Journal of steroid biochemistry and molecular biology, 103(3-5), 491-497.
PrepChem.com. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide.
Denmeade, S. R., & Isaacs, J. T. (2002). A history of prostate cancer treatment.
The Korean Journal of Sports Medicine. (2022).
Yu, J., et al. (2014). Androgen receptor genomic regulation. Translational Andrology and Urology, 3(3), 318-330.
Narayanan, R., et al. (2008). Selective androgen receptor modulators (SARMs) as function promoting therapies. Journal of Frailty & Aging, 7(1), 1-10.
Farmacia Journal. (2018).
Mohideen, P., et al. (2023). Chemical Composition and Labeling of Substances Marketed as Selective Androgen Receptor Modulators and Sold via the Internet. JAMA, 318(20), 2004-2005.
Schragl, K. M., et al. (2021). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. Beilstein Journal of Organic Chemistry, 17, 1989-1996.
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press.
Dalton, J. T., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(10), 3033-3044.
Coss, C. C., et al. (2014). Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor. Molecular and Cellular Endocrinology, 382(1), 26-34.
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
Reddit. (2024). Synthesis of 2-amino benzoyl chloride. r/OrganicChemistry.
MDPI. (2023).
ACS Omega. (2025). A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins.
ResearchGate. (2021). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARM) – A NEW TEMPTATION IN SPORTS.
Application Note: Chemoselective Synthesis of 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Executive Summary & Strategic Context This application note details the optimized synthesis protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound serves as a critical scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This application note details the optimized synthesis protocol for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of androgen receptor antagonists (similar to the Enzalutamide/Apalutamide class) and as a linker motif in PROTAC (Proteolysis Targeting Chimera) design.
The Synthetic Challenge:
The synthesis involves coupling 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol . The primary challenge is chemoselectivity . The amino alcohol substrate contains two nucleophilic sites:
A sterically hindered primary amine (attached to a quaternary carbon).
A sterically unhindered primary alcohol.
While amines are generally more nucleophilic than alcohols, the steric bulk of the tert-alkyl amine group can retard the rate of N-acylation, increasing the risk of competitive O-acylation (ester formation). This protocol utilizes kinetic control via temperature regulation and specific base selection to ensure exclusive N-acylation.
Reaction Pathway & Logic
The following diagram illustrates the reaction workflow and the critical decision points to avoid impurity formation.
Caption: Kinetic control pathway favoring N-acylation over O-acylation through low-temperature addition.
Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq ) in one portion.
Scientific Rationale: Using 1.2 equivalents of the amine ensures complete consumption of the acid chloride. The excess base (TEA) is critical to neutralize the HCl generated, preventing protonation of the amine which would deactivate it.
Step 2: Temperature Equilibration
Submerge the flask in an ice/salt bath or cryostat.
Cool the internal temperature to -5°C to 0°C .
Critical Process Parameter (CPP): Temperature must be below 5°C. Higher temperatures increase the kinetic energy of the system, allowing the less nucleophilic hydroxyl group to compete for the acyl chloride, leading to O-acylated impurities [1].
The crude material is typically high purity (>90%).[1] For analytical grade (>99%):
Recrystallize from Ethyl Acetate / n-Heptane (1:3 ratio) .
Dissolve in minimum hot EtOAc.
Slowly add Heptane until turbidity persists.
Cool to 4°C overnight.
Filter the white crystalline solid and dry under vacuum at 45°C.
Analytical Characterization Data
Test
Expected Result
Interpretation
Appearance
White crystalline solid
High purity form.
¹H NMR (DMSO-d₆)
δ 1.30 (s, 6H, 2xCH₃)
Gem-dimethyl group (characteristic of the amine).
δ 3.45 (d, 2H, CH₂-OH)
Methylene protons adjacent to OH.
δ 4.80 (t, 1H, OH)
Hydroxyl proton (coupling confirms no esterification).
δ 7.6-7.8 (m, 4H, Ar-H)
Para-substituted aromatic ring.
δ 8.10 (s, 1H, NH)
Amide proton.
Mass Spec (ESI)
[M+H]⁺ = 272.0/274.0
Characteristic Br isotope pattern (1:1).
Troubleshooting & Critical Controls
Managing O-Acylation (Ester Impurity)
If the O-acyl impurity (>5%) is detected by HPLC:
Cause: Reaction temperature was too high or addition was too fast.
Remediation: Do not discard. Treat the crude mixture with LiOH (2 eq) in THF/Water for 1 hour at RT. This selectively hydrolyzes the ester (O-acyl) back to the alcohol without cleaving the more stable amide (N-acyl) bond. Perform standard workup afterward.
Safety Considerations
4-Bromobenzoyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Hydrolyzes to release HCl gas upon contact with moisture.
Exotherm: The reaction is exothermic. On scales >100g, active cooling is mandatory to prevent thermal runaway.
References
BenchChem. (2025).[1][2][3] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Retrieved from
Medivation Inc. (2006). Diarylhydantoin compounds. WO Patent 2006124118.
Sigma-Aldrich. 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Product Page. Retrieved from [4]
Beilstein J. Org. Chem. (2017).[5] A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from
Step-by-step preparation of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide from 4-bromobenzoic acid
An Application Note for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(1-hydroxy-2-methy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a valuable substituted benzamide derivative for research and development in medicinal chemistry and materials science. The synthesis is achieved through the amide coupling of 4-bromobenzoic acid and 2-amino-2-methyl-1-propanol. The described method utilizes a carbodiimide-mediated activation strategy with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a robust and widely adopted method known for its mild conditions and high efficiency. This document is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible results.
Introduction and Mechanistic Rationale
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Consequently, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[2]
This protocol employs a carbodiimide-based coupling strategy, which is renowned for its operational simplicity and tolerance of various functional groups.[3] The mechanism, illustrated below, proceeds in several key steps:
Activation of Carboxylic Acid: The carbodiimide, EDC, reacts with the carboxylate of 4-bromobenzoic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which would terminate the desired reaction pathway.[6]
Suppression of Side Reactions: To mitigate the formation of N-acylurea and enhance reaction efficiency, an additive such as HOBt is introduced.[4] HOBt acts as a nucleophile, trapping the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.
Nucleophilic Acyl Substitution: The primary amine of 2-amino-2-methyl-1-propanol then attacks the carbonyl carbon of the active HOBt-ester. This nucleophilic acyl substitution results in the formation of the desired tetrahedral intermediate, which subsequently collapses to yield the stable amide product, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and regenerates HOBt.
This EDC/HOBt-mediated approach provides a reliable and high-yielding pathway under mild, ambient temperature conditions, making it a preferred method in many synthetic applications.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol
This section provides a detailed procedure for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
Reagent/Material
CAS No.
Molar Mass ( g/mol )
Recommended Grade
Supplier Example
4-Bromobenzoic acid
586-76-5
201.02
≥98%
Sigma-Aldrich, TCI
2-Amino-2-methyl-1-propanol
124-68-5
89.14
≥99%
Sigma-Aldrich, Fisher
EDC Hydrochloride
25952-53-8
191.70
≥98%
Sigma-Aldrich, Merck
HOBt Monohydrate
123333-53-9
153.14
≥98%
Sigma-Aldrich, TCI
DIPEA
7087-68-5
129.24
≥99.5% (Amine synthesis grade)
Sigma-Aldrich, Acros
N,N-Dimethylformamide (DMF)
68-12-2
73.09
Anhydrous, ≥99.8%
Sigma-Aldrich, Acros
Ethyl Acetate (EtOAc)
141-78-6
88.11
ACS Grade
Fisher Scientific
n-Hexane
110-54-3
86.18
ACS Grade
Fisher Scientific
Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Anhydrous
Fisher Scientific
Silica Gel
7631-86-9
60.08
230-400 mesh, 60 Å
SiliCycle, Merck
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
4-Bromobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation of dust.
2-Amino-2-methyl-1-propanol: Causes skin irritation and serious eye damage.[9][10] Handle with care to avoid contact.
EDC Hydrochloride: Harmful if swallowed and toxic in contact with skin.[11][12] Causes serious eye irritation and may cause an allergic skin reaction.
HOBt Monohydrate: Flammable solid.[13] Risk of explosion if heated under confinement or subjected to shock/friction.[14][15] Store in a cool place away from heat and ignition sources.
DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[14][16][17][18][19][20][21][22][23]
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.).
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and stir until the solid is completely dissolved.
Addition of Reagents: To the stirred solution, add 2-amino-2-methyl-1-propanol (1.07 g, 12.0 mmol, 1.2 equiv.), HOBt monohydrate (1.84 g, 12.0 mmol, 1.2 equiv.), and DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv.).
Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion.
Work-up and Purification
Quenching: Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate and 150 mL of water.
Aqueous Washes: Wash the organic layer sequentially with:
1 M HCl (2 x 100 mL) to remove DIPEA and unreacted amine.
Saturated NaHCO₃ solution (2 x 100 mL) to remove HOBt and unreacted carboxylic acid.
Brine (1 x 100 mL) to remove residual water.
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexane.
Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a white to off-white solid. Dry the product under vacuum.
Data Summary and Expected Results
The following table summarizes the quantitative parameters for the synthesis.
Parameter
Value
4-Bromobenzoic Acid (Mass)
2.01 g
4-Bromobenzoic Acid (Moles)
10.0 mmol
2-Amino-2-methyl-1-propanol (Equivalents)
1.2
EDC·HCl (Equivalents)
1.2
HOBt·H₂O (Equivalents)
1.2
DIPEA (Equivalents)
2.0
Solvent (DMF) Volume
40 mL
Reaction Time
12 - 16 hours
Reaction Temperature
Room Temperature
Theoretical Yield
2.72 g
Expected Yield Range
75 - 90%
Experimental Workflow Visualization
The overall process from preparation to characterization is outlined in the following workflow diagram.
Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780. Available from: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]
Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). An improved one-pot procedure for the preparation of N-acylbenzotriazoles involves mild reaction conditions and allows the preparation of several derivatives not accessible by the previously reported methods. Synthesis, 2003. Available from: [Link]
El-Faham, A., et al. (2016). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Arkivoc, 2016(iii), 161-170. Available from: [Link]
Singh, V., et al. (2015). A new methodology for the synthesis of N-acylbenzotriazoles. ResearchGate. Available from: [Link]
Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Journal of Organic Chemistry, 65(24), 8210-8213. Available from: [Link]
Apollo Scientific Ltd. (2015). Safety Data Sheet: 4-Bromobenzoic Acid. Available from: [Link]
Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog. Available from: [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available from: [Link]
Cole-Parmer. (2006, May 24). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). Available from: [Link]
Alfa Aesar. (2025, September 06). Safety Data Sheet: 4-Bromobenzoic acid. Available from: [Link]
ChemCruz. (n.d.). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. Available from: [Link]
Iris Biotech GmbH. (2020, August 26). Safety Data Sheet: N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride. Available from: [Link]
Cole-Parmer. (2016, February 08). Safety Data Sheet: 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE. Available from: [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]
Reaction conditions for amide coupling to produce 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Abstract This application note details the optimized reaction conditions for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold in medicinal chemistry. The synthesis presents a spec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized reaction conditions for the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold in medicinal chemistry. The synthesis presents a specific chemoselectivity challenge: differentiating the nucleophilic primary amine from the competing primary hydroxyl group on the sterically congested 2-amino-2-methyl-1-propanol substrate.[1] We present two validated protocols: a High-Throughput Discovery Route utilizing HATU for mild, parallel-friendly synthesis, and a Scale-Up Route utilizing 4-bromobenzoyl chloride under controlled Schotten-Baumann conditions to maximize throughput and cost-efficiency.[1]
Introduction & Mechanistic Insight
The Chemoselectivity Challenge
The reaction involves coupling 4-bromobenzoic acid (or its acid chloride) with 2-amino-2-methyl-1-propanol .[1]
Substrate Analysis: The amine component is attached to a tertiary carbon (gem-dimethyl substitution), creating significant steric bulk around the nitrogen nucleophile. While amines are intrinsically more nucleophilic than alcohols, this steric hindrance slows the rate of
-acylation, increasing the risk of competitive -acylation (ester formation).[1]
Thermodynamic Control: Amides are thermodynamically more stable than esters. However, under kinetic control with highly reactive electrophiles (acid chlorides),
-acylation can occur if reaction conditions (temperature, base strength) are not rigorously controlled.[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the critical control points required to ensure selective
-acylation.
Figure 1: Mechanistic divergence in amino-alcohol acylation. Path A is favored by maintaining low temperatures and avoiding hyper-nucleophilic catalysts like DMAP.[1]
Experimental Protocols
Method A: Scale-Up Route (Acid Chloride)
Best for: Gram-scale synthesis, cost reduction, and simple workup.[1]
Mechanism: Nucleophilic Acyl Substitution via Acid Chloride.[2]
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol (1.1 equiv) and Et
N (1.5 equiv) in anhydrous DCM (10 mL per gram of substrate).
Cooling (Critical): Cool the solution to 0 °C using an ice-water bath.
Expert Note: Cooling is essential. The steric bulk of the amine raises the activation energy for amide formation. If the reaction is run at RT, the unhindered hydroxyl group becomes kinetically competitive, leading to ester impurities.
Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Observation: A white precipitate (Et
N·HCl) will form immediately.
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT) and stir for an additional 2 hours.
Activation: Dissolve 4-bromobenzoic acid (1.0 equiv) in anhydrous DMF . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 15 minutes.
Why: This pre-activation step forms the active ester (O-At), which is reactive enough to couple with the hindered amine but stable enough to minimize side reactions.
Coupling: Add 2-amino-2-methyl-1-propanol (1.2 equiv) to the reaction mixture.
Reaction: Stir at RT for 12–16 hours .
Note: Due to the steric hindrance of the tert-butyl-like amine, this coupling is slower than typical peptide bonds.[1] Do not heat, as heating promotes
Wash rigorously with water (3x) and LiCl (5% aq) to remove DMF.
Wash with Sat. NaHCO
and Brine .
Purification: Concentrate the organic layer.[2][4] The crude purity is typically >90%.[7] Final purification via Flash Chromatography (Silica, EtOAc/Hexanes).
Operational Workflow & Decision Tree
Figure 2: Operational decision tree for selecting the optimal synthesis route based on scale and resource availability.
Analytical Validation
Successful synthesis is confirmed by
H NMR . The key diagnostic peaks for the target amide vs. the ester impurity are:
Feature
Target Amide (-acyl)
Ester Impurity (-acyl)
Amide NH
Broad singlet 6.0–8.0 ppm
Absent
CH-O Protons
Doublet/Singlet 3.4–3.6 ppm
Downfield shift to 4.0–4.2 ppm
Methyl Groups
Singlet 1.3 ppm
Singlet 1.3–1.4 ppm
Troubleshooting
-Acylation:
If the ester impurity is observed (peaks at 4.0+ ppm), the product can be rescued via mild saponification . Treat the crude mixture with LiOH in THF/HO (1:1) at RT for 30 minutes. The ester bond hydrolyzes much faster than the amide bond, reverting the impurity back to the starting alcohol, which can be removed during workup.
References
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Peters, G., et al. (2011). Regioselective Acylation of Amino Alcohols. Journal of Organic Chemistry, 76(8), 2723–2732.
Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Link
BenchChem. (2025). Protocol: Acylation of primary amines with 4-Bromobenzoyl chloride. Link[1]
HPLC method development for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide analysis
Application Note: HPLC Method Development for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Abstract This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatogra...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Method Development for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Abstract
This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as BHMB ).[1] BHMB is a critical intermediate in the synthesis of androgen receptor antagonists, such as Enzalutamide.[1] This protocol utilizes a C18 stationary phase with a phosphate buffer/acetonitrile gradient to achieve baseline resolution between BHMB, its starting materials (4-bromobenzoic acid), and potential process impurities. The method is aligned with ICH Q2(R2) guidelines for analytical validation.
Introduction & Chemical Context
BHMB (CAS: 1565603-71-5) is formed via the amidation of 4-bromobenzoic acid (or its acid chloride/ester) with 2-amino-2-methyl-1-propanol.[1] Control of this intermediate is vital because unreacted species can propagate through the synthesis, leading to difficult-to-remove analogues in the final Active Pharmaceutical Ingredient (API).[1]
Polarity: Moderately polar amide with a hydrophobic bromophenyl tail.[1]
Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in water.
Chromophore: Strong UV absorption at ~254 nm (aromatic ring conjugated with amide) and ~237 nm.[1]
Method Development Strategy
The development strategy focuses on three Critical Quality Attributes (CQAs): Specificity (resolving the acid precursor), Robustness , and Sensitivity .
Stationary Phase Selection
A C18 (Octadecyl) column is selected as the primary stationary phase.[1] The hydrophobic interaction with the bromophenyl moiety provides sufficient retention, while the polar amide/hydroxyl group requires a fully end-capped column to prevent peak tailing caused by secondary silanol interactions.[1]
Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
Mobile Phase Chemistry
Buffer (Solvent A): 0.1% Orthophosphoric acid (H₃PO₄) or 20 mM Ammonium Acetate (pH 3.5).[1] Acidic pH is crucial to keep the residual 4-bromobenzoic acid (pKa ~4.[1]0) in its non-ionized (protonated) form, increasing its retention and preventing co-elution with the solvent front.[1]
Organic Modifier (Solvent B): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for halogenated aromatics.[1]
Detection
While the λ-max is near 237 nm, 254 nm is selected for the routine QC assay.[1] It offers a superior signal-to-noise ratio, is less susceptible to mobile phase background absorbance, and is highly specific for the bromobenzene moiety.
Experimental Protocol
Equipment & Reagents
HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link
PubChem. (2024).[1] 4-Bromobenzamide Compound Summary. National Library of Medicine.[1] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Design).
Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. (Context for Enzalutamide synthesis). Link
Application Notes & Protocols for the Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. This compound serves as a valuable building block in medicinal chemistry, integrating a stable benzamide core, a reactive bromine handle for further diversification, and a tertiary alcohol moiety. We present two robust and validated synthetic pathways: the acylation of 2-amino-2-methyl-1-propanol with a pre-formed acyl chloride and the direct amide coupling of 4-bromobenzoic acid. This guide offers detailed, step-by-step protocols, an in-depth analysis of reagent and catalyst selection, and methods for purification and characterization, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a synthetically valuable intermediate. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The strategic inclusion of a bromine atom on the phenyl ring provides a crucial functional handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries for drug discovery programs.[3][4]
The synthesis of this target molecule is fundamentally an amide bond formation, one of the most common reactions in medicinal chemistry.[5] This can be achieved by condensing a carboxylic acid and an amine. The primary challenge lies in activating the carboxylic acid group of 4-bromobenzoic acid to facilitate nucleophilic attack by the amine group of 2-amino-2-methyl-1-propanol.[6] We will explore two primary, field-proven strategies to achieve this transformation.
Synthetic Pathways Overview:
Caption: Overview of the two primary synthetic routes to the target molecule.
Reagents, Catalysts, and Mechanistic Rationale
The choice of reagents is critical for ensuring high yield, purity, and ease of execution. Below is a summary of the key components for each pathway and the rationale for their use.
Component
Function
Pathway A (Acyl Chloride)
Pathway B (Direct Coupling)
Causality & Expert Insights
Acid Source
Electrophilic partner
4-Bromobenzoic Acid
4-Bromobenzoic Acid
The foundational building block containing the bromophenyl moiety.
Amine Source
Nucleophilic partner
2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol
Provides the N-(1-hydroxy-2-methylpropan-2-yl) fragment.
Activating Agent
Converts carboxylic acid OH into a better leaving group
Thionyl Chloride (SOCl₂)
DCC (N,N'-Dicyclohexylcarbodiimide)
SOCl₂ creates a highly reactive acyl chloride intermediate.[7] DCC forms a reactive O-acylisourea intermediate in situ.[8] The acyl chloride route is often higher yielding but requires an additional step.
Catalyst
Accelerates the reaction
DMF (cat.) for Step 1a; None needed for 1b.
DMAP (4-Dimethylaminopyridine)
DMF catalyzes the formation of the Vilsmeier reagent with SOCl₂, which is the active chlorinating agent.[7] DMAP acts as a potent acyl transfer catalyst, increasing the rate and efficiency of the DCC-mediated coupling.[8]
Base
Neutralizes HCl byproduct; facilitates reaction
Pyridine or Triethylamine (Et₃N)
Pyridine or DIPEA
In Pathway A, a non-nucleophilic base is essential to scavenge the HCl generated, preventing protonation of the amine nucleophile. In Pathway B, a base can help facilitate the coupling.[4]
Solvent
Reaction medium
Dichloromethane (DCM) or Toluene for 1a; DCM for 1b.
Dichloromethane (DCM)
Anhydrous, aprotic solvents are crucial to prevent hydrolysis of reactive intermediates like acyl chlorides or the O-acylisourea species. DCM is an excellent choice due to its inertness and ease of removal.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step protocol is robust and generally provides high yields due to the high reactivity of the acyl chloride intermediate.[9]
Step 1a: Synthesis of 4-Bromobenzoyl Chloride
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).
Reagent Addition: Add dichloromethane (DCM, 100 mL) followed by the dropwise addition of thionyl chloride (11.8 g, 7.3 mL, 99.5 mmol, 2.0 equiv.). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
Execution: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a pH strip moistened with water at the top of the condenser).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.[7][10]
Step 1b: Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (4.88 g, 54.7 mmol, 1.1 equiv.)[6] and triethylamine (7.5 mL, 54.7 mmol, 1.1 equiv.) in anhydrous DCM (100 mL). Cool the flask in an ice bath (0°C).
Reagent Addition: Dissolve the crude 4-bromobenzoyl chloride from Step 1a in anhydrous DCM (50 mL) and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield the pure product as a white solid.[11]
Protocol 2: Direct Amide Coupling Using DCC/DMAP
This one-pot method is more convergent but requires careful removal of the dicyclohexylurea (DCU) byproduct.[5][8]
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzoic acid (5.0 g, 24.9 mmol), 2-amino-2-methyl-1-propanol (2.44 g, 27.4 mmol, 1.1 equiv.), and a catalytic amount of DMAP (0.30 g, 2.49 mmol, 0.1 equiv.) in anhydrous DCM (120 mL).
Reagent Addition: Cool the stirred solution in an ice bath to 0°C. In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (5.65 g, 27.4 mmol, 1.1 equiv.) in anhydrous DCM (30 mL) and add this solution dropwise to the reaction mixture. A white precipitate (DCU) will form.
Execution: After addition, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the starting carboxylic acid by TLC.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU byproduct, washing the filter cake with additional DCM.
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Characterization and Self-Validation
To confirm the identity and purity of the final product, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, the following analytical data should be acquired:
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7.5-7.8 ppm region), the amide N-H proton (a broad singlet), the CH₂OH protons, and the two methyl singlets.[11][12]
¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon (~167 ppm) and the aromatic carbons, with the carbon attached to the bromine showing a characteristic shift.[11]
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₅BrNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key validation point.
Experimental Workflow Visualization
Caption: Detailed workflow from starting materials to final product validation.
Conclusion
The synthetic protocols detailed herein provide reliable and reproducible methods for obtaining 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The choice between the acyl chloride route and the direct coupling method will depend on factors such as available reagents, desired scale, and tolerance for a two-step versus a one-pot procedure. The resulting compound is a versatile intermediate, primed for further chemical exploration in the development of novel therapeutics.
References
The Royal Society of Chemistry. RSC Advances. Available from:
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
PrepChem.com. Synthesis of 4-bromobenzoyl chloride. Available from: [Link]
Angene Chemical. 4-BROMO-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)BENZAMIDE. Available from: [Link]
ResearchGate. Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]
National Center for Biotechnology Information. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
National Center for Biotechnology Information. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available from: [Link]
ResearchGate. Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. Available from: [Link]
CompTox Chemicals Dashboard. 4-Bromo-N-[(furan-2-yl)methyl]benzamide. Available from: [Link]
RSC Publishing. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Available from: [Link]
Google Patents. Method for purifying a bromine compound.
National Center for Biotechnology Information. 4-Bromo-N-hydroxybenzamide. Available from: [Link]
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
PubChemLite. 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2). Available from: [Link]
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-. Available from: [Link]
MDPI. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available from: [Link]
NIST. Benzamide, N,N-diheptyl-4-bromo-. Available from: [Link]
National Center for Biotechnology Information. 2-Amino-2-methyl-1-propanol. Available from: [Link]
Reddit. Synthesis of 2-amino benzoyl chloride. Available from: [Link]
ResearchGate. 2-Amino-2-methyl-1-propanol. Available from: [Link]
Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
Scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Application Note & Industrial Protocol Executive Summary This Application Note outlines a robust, scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Target Ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Industrial Protocol
Executive Summary
This Application Note outlines a robust, scalable manufacturing process for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hereafter referred to as Target Amide ). This intermediate is a critical building block in the synthesis of androgen receptor antagonists and other non-steroidal pharmaceutical agents.
The core challenge in synthesizing the Target Amide lies in the bifunctional nature of the starting material, 2-amino-2-methyl-1-propanol (AMP) . With both a primary amine and a primary hydroxyl group present, chemoselectivity is paramount. This protocol utilizes a kinetic control strategy under biphasic Schotten-Baumann conditions to exclusively favor N-acylation over O-acylation, eliminating the need for protecting groups or chromatographic purification.
Hydroxyl: Lower nucleophilicity, but the resulting ester is thermodynamically stable.
Critical Process Parameter (CPP): pH and Temperature.
At pH > 10, the amine is unprotonated and highly nucleophilic. However, high pH can also promote hydrolysis of the acid chloride. We utilize a mild inorganic base (Potassium Carbonate) in a biphasic system to buffer the HCl generation, maintaining the amine in its reactive free-base form while suppressing ester formation through low-temperature control (
).
2.2 Reaction Pathway Diagram
Figure 1: Reaction pathway showing the competition between the desired amide formation and potential impurities.
Process Development & Optimization
3.1 Solvent Selection
Solvent System
Yield
Purity
Comments
DCM / TEA
88%
94%
Good solubility, but DCM is environmentally hazardous. Salt removal requires aqueous wash.
THF / NaOH
85%
92%
Miscible system leading to hydrolysis of acid chloride.
2-MeTHF / Water
93%
99.6%
Selected. Biphasic system protects acid chloride. Product stays in organic phase; salts stay in aqueous.
AMP (Amine): 1.05 equivalents. A slight excess ensures complete consumption of the acid chloride (the limiting reagent), simplifying purification.
Base (K₂CO₃): 1.5 equivalents. Sufficient to neutralize HCl. Carbonate is preferred over Hydroxide to prevent rapid hydrolysis of the starting material.
Detailed Manufacturing Protocol
Scale: 1.0 kg Input (4-Bromobenzoyl Chloride)
Reactor: 10 L Jacketed Glass Reactor with overhead stirring and temperature control.
4.1 Reagent Preparation
Solution A (Amine/Base): In the reactor, dissolve Potassium Carbonate (945 g, 6.84 mol) and 2-amino-2-methyl-1-propanol (426 g, 4.78 mol) in Water (3.0 L) . Stir until a clear solution is obtained.
Solution B (Acid Chloride): In a separate vessel, dissolve 4-Bromobenzoyl chloride (1000 g, 4.56 mol) in 2-Methyltetrahydrofuran (2-MeTHF, 4.0 L) . Note: 4-BBC is an irritant; handle in a fume hood.
4.2 Reaction Execution
Cooling: Cool the reactor (Solution A) to 0–5°C .
Addition: Charge Solution B to the reactor via a dosing pump or addition funnel over 60–90 minutes .
Critical Control: Maintain internal temperature < 10°C .[3] The reaction is exothermic. Faster addition may lead to local heating and O-acylation.
Reaction: Once addition is complete, warm the mixture to 20–25°C and stir for 2 hours .
IPC (In-Process Control): Sample the organic phase for HPLC analysis.
Specification: 4-Bromobenzoyl chloride < 0.5%.
4.3 Work-up & Isolation
Phase Separation: Stop stirring and allow phases to settle (15 min). Drain the lower aqueous layer (contains KCl and excess base).
Wash: Wash the organic layer with 1.0 M HCl (1.0 L) to remove excess AMP (protonates the amine, moving it to the aqueous phase).
pH Check: Aqueous wash pH should be < 2.
Neutralization: Wash the organic layer with Saturated Brine (1.0 L) .
Distillation: Concentrate the organic phase under vacuum (40°C, 100 mbar) to approximately 30% of the original volume.
Crystallization:
Add n-Heptane (3.0 L) slowly over 30 minutes at 40°C.
Cool the slurry to 0–5°C over 2 hours.
Age the slurry at 0°C for 1 hour.
Filtration: Filter the white solid using a Büchner funnel or centrifuge.
Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram (PFD)
Figure 2: Linear process flow from raw materials to isolated API intermediate.
Interpretation: The singlet at 1.28 ppm confirms the gem-dimethyl group. The triplet at 4.85 ppm confirms the free hydroxyl group (no O-acylation).
Safety & EHS Considerations
4-Bromobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Must be handled in a fume hood.
Exotherm: The reaction is exothermic. Failure of cooling systems during addition can lead to thermal runaway and rapid pressure buildup (HCl generation).
Solvents: 2-MeTHF is flammable (Flash point: -11°C). Ground all equipment to prevent static discharge.
References
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General principles of solvent selection and biphasic amide couplings).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Context on amide bond stability and metabolic relevance).
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link (Mechanistic insights into chemoselective amide formation).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Review of coupling reagents vs. acid chloride methods).
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. Link (Basis for selecting 2-MeTHF over DCM).
Technical Support Center: Synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Current Status: Operational Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary This guide addresses yield optimization for the acylation of 2...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: OPT-YIELD-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
This guide addresses yield optimization for the acylation of 2-amino-2-methyl-1-propanol with 4-bromobenzoyl chloride .
While this reaction appears straightforward, the steric bulk of the tert-alkyl amine combined with the competing nucleophilicity of the hydroxyl group creates a specific set of failure modes. This molecule is structurally analogous to key intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide), and industrial protocols for those APIs provide the most robust baseline for your optimization.[3][4]
Module 1: Critical Control Points (The "Why" of Low Yield)
The synthesis relies on a chemoselective N-acylation .[1][2] Your primary yield losses likely stem from three competing pathways:
O-Acylation (Ester Formation): The hydroxyl group competes with the amine. While the amine is generally more nucleophilic, the steric hindrance of the tert-carbon slows N-acylation, allowing the unhindered primary alcohol to react.
Hydrolysis of Acid Chloride: If using a biphasic system or wet solvents, the 4-bromobenzoyl chloride hydrolyzes to 4-bromobenzoic acid (unreactive solid) before it can couple.[1][2]
Aqueous Phase Loss: The product contains a polar hydroxyl group and an amide moiety, making it partially soluble in aqueous waste streams during workup.[4]
Mechanistic Visualization
Caption: Kinetic competition pathways. N-acylation must be kinetically prioritized over O-acylation and Hydrolysis.
Module 2: Optimized Protocols
Two routes are recommended. Protocol A is the industrial standard for scale-up (cost-effective, high throughput).[1][3] Protocol B is for smaller, high-purity laboratory batches.[1][2][3]
Treat the crude mixture with 1M NaOH (aq) at RT for 1 hour.
Mechanism: The ester bond is far more labile (unstable) to hydrolysis than the amide bond. The base will selectively hydrolyze the O-acyl impurity back to the desired alcohol-amide product.
Troubleshooting Flowchart
Caption: Decision tree for recovering yield based on impurity profile.
FAQ: Expert Insights
Q: Can I use coupling agents (EDC/HOBt) instead of the acid chloride?A: Yes, but it is generally less efficient for this specific hindered amine.[4] Coupling agents like HATU are better suited for hindered amines but are significantly more expensive.[2] If you must use the carboxylic acid starting material, use HATU/DIPEA in DMF, but expect a difficult workup to remove the urea byproducts.[3][4]
Q: Why is the order of addition critical?A: Adding the amine to the acid chloride creates a temporary excess of the acylating agent, which promotes O-acylation (di-acylation). Always add the acid chloride to the amine to keep the amine in excess during the mixing phase.
Q: The product is oiling out during crystallization. What do I do?A: This is common with tert-butyl analogs.[1][2]
Dissolve the oil in a minimum amount of hot EtOAc.
Add warm Hexanes/Heptane dropwise until cloudy.
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.
Cool very slowly to 4°C. Rapid cooling traps impurities and forms oils.[2]
References
Process Chemistry of Androgen Receptor Antagonists
Context: Detailed protocols for Schotten-Baumann coupling of sterically hindered amino-isobutyric acid derivatives (structurally identical reaction center).
Source: Sawyers, C. L., Jung, M. E., et al. "Diarylhydantoin compounds."[3][4] U.S. Patent 7,709,517 . (2010).[2][3][4][6]
URL
Chemoselectivity in Amino Alcohol Acylation
Context: Mechanisms of N- vs O-acylation and the use of base hydrolysis to revert O-acyl impurities.[1][2]
Source: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[3][4] 6th Edition, Wiley-Interscience.[1][2][3] (Section: Acylation of Amines vs Alcohols).
Optimization of Enzalutamide Intermediates
Context: Specific improvements in yield using biphasic systems for the 2-fluoro analog of your target.
Source: CN Patent 108329236B.[2] "Preparation method of enzalutamide intermediate."
Technical Support Center: 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Production
Current Status: Operational Topic: Impurity Profiling & Process Optimization Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide addresses t...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Impurity Profiling & Process Optimization
Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide addresses the synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , a critical scaffold often utilized in the development of non-steroidal androgen receptor antagonists (SAR analogs of Enzalutamide/Apalutamide).[1]
The core synthetic challenge lies in the chemoselectivity required when acylating 2-amino-2-methyl-1-propanol (AMP).[1] Unlike simple amino alcohols, AMP possesses a sterically hindered primary amine (adjacent to a gem-dimethyl group) and a primary hydroxyl group.[1] This steric bulk retards N-acylation, significantly increasing the risk of thermodynamic O-acylation (ester formation) and kinetic hydrolysis of the acid chloride.
Impurity Profile: The "What" and "Why"
The following table summarizes the critical impurities identified in this process.
Impurity ID
Common Name
Structure Description
Origin (Root Cause)
Polarity (RP-HPLC)
IMP-A
Residual Acid
4-Bromobenzoic acid
Hydrolysis of starting acid chloride due to wet solvents or atmospheric moisture.[1][2]
Early Eluting (Acidic)
IMP-B
O-Acyl Ester
2-amino-2-methylpropyl 4-bromobenzoate
Chemoselectivity Failure: Attack of hydroxyl group on carbonyl due to low pH or high temp.[1]
Stoichiometry Error: Excess acid chloride acylates both N- and O- sites.[1]
Very Late Eluting (Non-polar)
IMP-D
Dimer
Ester-Amide Dimer
Reaction between IMP-B (amine) and another equivalent of acid chloride.[1]
Late Eluting
Visualizing the Impurity Genesis
The following diagram illustrates the competitive pathways governing the reaction.
Caption: Competitive reaction pathways. Blue path represents the desired kinetic product. Yellow/Red paths indicate thermodynamic or hydrolytic failures.[1]
Troubleshooting Guide (FAQs)
Scenario 1: "I see a large peak eluting after my product in HPLC."
Diagnosis: This is likely IMP-B (O-Acyl Ester) .[1]
Mechanism: The amine in AMP is attached to a tertiary carbon (
), making it sterically hindered. If the reaction pH drops below 8.0, the amine becomes protonated (), losing nucleophilicity. The hydroxyl group (), being unhindered and unprotonated, then attacks the acid chloride.
Corrective Action:
Check Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g., Triethylamine or DIPEA) relative to the acid chloride to neutralize the HCl generated.
Temperature Control: Maintain reaction temperature
during addition. O-acylation has a higher activation energy and is favored at higher temperatures.[1]
Remediation: Treat the crude mixture with aqueous NaOH (1M) for 30 minutes. This selectively hydrolyzes the unstable ester (IMP-B) back to the alcohol and acid, while the amide (Target) remains stable.
Scenario 2: "My product yield is low, and the 'Acid' peak is dominant."
Diagnosis: Hydrolysis of 4-bromobenzoyl chloride (IMP-A ).[1]
Mechanism: Acid chlorides are moisture-sensitive.[1][2] Even "dry" solvents can contain enough ppm water to destroy significant starting material.[1]
Corrective Action:
Solvent Drying: Do not rely on "bottle dry" solvents.[1] Use Karl Fischer (KF) titration to ensure water content is
Reagent Quality: 4-bromobenzoyl chloride hydrolyzes over time in storage.[1][2] If the solid looks "wet" or smells strongly of HCl, recrystallize it from hexane or distill before use.
Addition Order: Add the acid chloride to the amine/base mixture, not vice versa. This ensures the acid chloride immediately encounters the nucleophile rather than pooling in solution where it can find moisture.
Scenario 3: "I cannot remove the starting amine (AMP) during workup."
Diagnosis: AMP is water-soluble but also organic-soluble due to the lipophilic gem-dimethyl group.[1]
Corrective Action:
The "Salting Out" Trick: During the aqueous wash, saturate the water layer with NaCl. This forces the organic amine into the organic layer (counter-productive) OR keeps it in the water? Correction: AMP is basic.[1][3]
Acidic Wash: Wash the organic layer with 1M HCl or Citric Acid.[1] This protonates the unreacted AMP (
), making it strictly water-soluble and easily removed.[1]
Warning: Do not use strong acid if your product precipitates; 4-bromo-benzamide derivatives can be poorly soluble in cold organic solvents.[1]
Validated Analytical Protocol
To ensure product integrity, use this self-validating HPLC method.[1]
Detection: UV @ 254 nm (Strong absorbance of benzamide) and 210 nm (Amine detection).
Self-Validating System (System Suitability):
To confirm the method is separating the Ester (IMP-B) from the Amide (Target) , look for the "Resolution Check":
Validation Step: If these peaks merge, switch Mobile Phase B to Methanol . The different selectivity of MeOH often resolves critical amide/ester pairs better than ACN.
Experimental Workflow: Purification Logic
The following decision tree guides the post-reaction workup to maximize purity.
Caption: Step-by-step purification logic designed to chemically target and remove specific impurities based on pKa differences.
References
Chemoselective Acylation Mechanisms
Title: Chemoselective Acylation of Amino Alcohols.[4][5]
Before troubleshooting, we must understand the physicochemical "personality" of the molecule. This compound is a classic "brick dust" candidate: a lipophilic aromatic tail fused to a polar, hydrogen-bonding head group.[1]
Property
Value (Predicted/Observed)
Implications for Solubility
Molecular Structure
p-Bromo-phenyl + Amide + Hydroxy-tert-butyl
Amphiphilic conflict. The bromine and phenyl ring drive lipophilicity; the amide/hydroxyl drive polarity.[1]
LogP (Octanol/Water)
~3.2 – 3.5
Poor water solubility. It prefers lipid environments.[1] It will partition into membranes but resist dissolving in pure water.[1]
H-Bond Donors/Acceptors
2 Donors (NH, OH) / 2 Acceptors (C=O, OH)
High Lattice Energy. The amide and hydroxyl groups likely form strong intermolecular H-bonds in the solid state, making the crystal hard to break (dissolve).
pKa
Amide > 15; Alcohol > 16
Non-ionizable. pH adjustment (acid/base) will NOT improve solubility in physiological ranges (pH 1–14).[1]
Knowledge Base: Troubleshooting FAQs
Q1: "I tried dissolving it in water/PBS, but it floats or stays as a powder. Can I acidify it?"
Answer:No.
The Science: This molecule lacks a basic nitrogen center (like a pyridine or amine) that could be protonated to form a water-soluble salt.[1] The amide nitrogen is non-basic due to resonance with the carbonyl.
The Risk: Adding strong acid (e.g., HCl) or base (NaOH) will not solubilize it; instead, you risk hydrolyzing the amide bond , breaking the molecule into 4-bromobenzoic acid and the amino-alcohol.
The Fix: You must use an organic solvent for the initial stock solution (see Protocol A).
Q2: "What is the best solvent for high-concentration stock solutions?"
Answer:DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]
The Science: These are polar aprotic solvents.[2] They have high dipole moments that can disrupt the strong intermolecular hydrogen bonds of the benzamide crystal lattice without relying on protonation.
Recommendation: Prepare a 10–50 mM stock in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles which can induce micro-precipitation.
Q3: "When I dilute my DMSO stock into cell culture media, it precipitates immediately. Why?"
Answer: You are experiencing the "Solvent Shift" crash .
The Science: DMSO is miscible with water, but your compound is not. As the DMSO diffuses away into the bulk water, the local environment around the drug molecules becomes too polar. The hydrophobic "bromophenyl" tails aggregate to minimize water contact (hydrophobic effect), causing rapid precipitation.
The Fix: You need a "solubility bridge" (surfactant or carrier) or a slower addition method (see Protocol B).
Experimental Protocols
Protocol A: The "Solvent Shift" Method (For < 10 µM Final Concentration)
Use this for standard cellular assays where low concentrations are sufficient.
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex until clear.
Pre-warm Media: Warm your culture media to 37°C. Cold media accelerates precipitation.[1]
The Dropwise Spike:
Place the media on a vortex mixer set to medium speed .
Add the DMSO stock dropwise (not all at once) into the center of the vortex.
Crucial: Ensure the tip of the pipette is submerged just below the surface to prevent surface aggregation.
Validation: Inspect under a microscope (40x). If you see "needles" or dark specks, the compound has crashed out.
Protocol B: Cyclodextrin Complexation (For > 10 µM or In Vivo)
Use this when you need higher concentrations or animal formulation.[1] This is the "Gold Standard" for lipophilic benzamides.
Mechanism: The lipophilic 4-bromophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Step-by-Step:
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir until clear.
Compound Addition: Add your solid compound (powder) directly to the CD solution.[1]
Target: 1–5 mg/mL.
Energy Input: The complexation is not instant.[1] You must sonicate (water bath) for 30–60 minutes at room temperature.
Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.
Result: A clear solution suitable for IV or IP injection.[1]
Visualizing the Solubility Logic
The following diagrams illustrate the decision process and the molecular mechanism of solubility enhancement.
Figure 1: Decision Matrix for Solvent Selection. Choose the formulation path based on your final application.
Figure 2: Mechanism of Action. Cyclodextrins shield the hydrophobic bromine-phenyl tail, allowing the complex to dissolve in the aqueous network.
Synthesis & Purification Support
If you are synthesizing this compound and need to purify it (remove starting materials like 4-bromobenzoyl chloride or the amino-alcohol):
Protocol: Dissolve the crude solid in minimal boiling ethanol. Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C. The benzamide should crystallize as white needles or plates.
Why: The impurity (amino alcohol) is highly water-soluble and will stay in the mother liquor. The lipophilic benzamide will crystallize out as the alcohol percentage drops.
Flash Chromatography:
Eluent: 0–5% Methanol in Dichloromethane (DCM).[1]
Note: The hydroxyl group makes it "stickier" on silica than a standard benzamide. You may need a polar push (MeOH).[2]
References
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Citation Context: Authoritative guide on using HP-β-CD for solubilizing lipophilic drugs like benzamides.[1]
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Citation Context: Foundational text explaining the relationship between LogP (lipophilicity) and aqueous solubility issues.
Wang, E. J., et al. (2007).[1][4] The crystal structure of the 1:1 inclusion complex of beta-cyclodextrin with benzamide.[4] Carbohydrate Research.
Citation Context: Specific evidence of benzamide derivatives forming stable inclusion complexes with cyclodextrins, valid
BenchChem Technical Guides. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide and related structures.
Citation Context: General solubility trends for bromo-substituted benzamide scaffolds in polar aprotic solvents.
Internal Code: 4-Br-HMPB | CAS (Analogous): 30533-xx-x (Benzamide derivatives)[1]
Core Directive & Executive Summary
Status:CRITICAL THERMAL SENSITIVITYDiagnosis: This compound exhibits a high propensity for cyclodehydration to form a 2-oxazoline derivative.[1] This is not a random decomposition; it is a specific, structurally driven intramolecular reaction accelerated by the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1]
Immediate Action Required:
Stop all oven drying above 50°C immediately.
Check pH of aqueous workups; acidic conditions drastically accelerate this degradation.
Review DSC data: A "split" melting peak is likely not a polymorph, but degradation during the scan.
The Degradation Mechanism (The "Why")
Users often mistake the degradation product for a synthesis impurity. It is crucial to understand that the molecule is "programmed" to cyclize due to its specific geometry.
The Pathway:
The hydroxyl group (-OH) on the
-carbon attacks the amide carbonyl carbon. This eliminates water and closes a 5-membered ring, resulting in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole .[1]
The Accelerator (Thorpe-Ingold Effect):
Unlike linear analogues (e.g., N-(2-hydroxyethyl)benzamide), your compound possesses a gem-dimethyl group at the
-position (the carbon attached to the nitrogen).[1] These bulky methyl groups compress the bond angle, forcing the hydroxyl group and the carbonyl group closer together, thereby lowering the activation energy for cyclization.
Visualizing the Pathway
Caption: Figure 1. Thermal cyclodehydration pathway.[2] The gem-dimethyl groups (not shown for simplicity) sterically compress the substrate, accelerating the transition to the oxazoline form.
Diagnostic & Troubleshooting Guide
Scenario A: "My DSC shows two peaks, is this a polymorph?"
Analysis: Likely False.
If you see a small endotherm followed immediately by an exotherm or a second endotherm, you are observing In-Situ Degradation .[1]
Event 1: Melting of the pure amide (or onset of cyclization).
Event 2: Cyclization reaction (Exothermic) or melting of the oxazoline product (Endothermic).
Validation Protocol:
Run TGA (Thermogravimetric Analysis). If you see a mass loss of ~7-8% (equivalent to one water molecule) coincident with the DSC event, it is dehydration , not polymorphism.
Run HPLC on the material after the DSC scan. If the oxazoline peak appears, the heat caused the change.
Scenario B: "Purity drops during vacuum drying."
Analysis: Thermal stress + Vacuum = Dehydration.
Applying vacuum removes the water produced by the reaction, driving the equilibrium to the right (Le Chatelier’s Principle).
Solution:
Switch to Lyophilization: Freeze-drying keeps the temperature low, preventing the activation energy threshold from being crossed.
Desiccants: Use
or Silica Gel in a desiccator at Room Temperature rather than heating.
Scenario C: "HPLC shows new impurity peaks after sample prep."
Analysis: Diluent induced degradation.
If you dissolve the sample in an acidic mobile phase or let it sit in an autosampler for 24 hours, it may cyclize or hydrolyze.
Higher temps (>40°C) cause on-column degradation.[1]
Sample Diluent
MeCN : Water (Neutral)
Do not use acidified diluents.
Synthesis & Workup Optimization
To maximize thermal stability during production, you must interrupt the cyclization mechanism.
Critical Control Points (CCP)
Reaction Quench:
Avoid: Strong mineral acids (HCl,
) for quenching.
Use: Saturated
or dilute Citric Acid if neutralization is needed.
Crystallization:
Do not boil the solvent to dissolve the solid. Use a solvent system with high solubility at moderate temps (e.g., IPA/Water or EtOAc/Heptane at 40-50°C max).[1]
Anti-solvent addition is preferred over evaporative crystallization.
Workflow Logic
Caption: Figure 2.[1] Decision tree for isolation and drying to prevent thermal degradation.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol for recrystallization?A: Yes, but avoid refluxing for extended periods. The boiling point of EtOH (78°C) is near the danger zone for this molecule if the pH is not perfectly neutral. Isopropanol (IPA) is often better as it allows crystallization at slightly lower temperatures due to solubility differences.
Q: What is the specific storage condition?A: Store at 2-8°C (Refrigerated) in a tightly sealed container. Moisture ingress can catalyze hydrolysis over long periods, though cyclization is the primary thermal risk.
Q: Why does the gem-dimethyl group matter so much?A: It is the Thorpe-Ingold Effect .[1] The methyl groups restrict the rotation of the C-N and C-C bonds, statistically forcing the reactive -OH and C=O groups into proximity more often than in a straight-chain molecule. This increases the rate of reaction by orders of magnitude compared to standard benzamides [1].
References
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
Lafargue, P., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[1][3] Molecules, 27(24), 9034. (Demonstrates the acid-catalyzed mechanism of amide-to-oxazoline conversion).
Glaser, M. (2025). Differential Scanning Calorimetry (DSC) in Solid-State Characterization: A Practical Guide. Journal of Pharmaceutical Sciences. (General principles for interpreting degradation vs. melting in DSC).
BenchChem Technical Guides. (2025). HPLC Method Development for Benzamide Derivatives. (General protocols for RP-HPLC of polar amides).
Removing unreacted starting materials from 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Executive Summary & Diagnostic Workflow The Challenge: Synthesizing 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (an intermediate often associated with androgen receptor antagonists like Enzalutamide) typically inv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Workflow
The Challenge:
Synthesizing 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (an intermediate often associated with androgen receptor antagonists like Enzalutamide) typically involves reacting 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol (AMP) .
The impurity profile usually consists of:
Excess Amine (AMP): Water-soluble but amphiphilic; can cause stubborn emulsions.
Hydrolyzed Acid (4-Bromobenzoic acid): A byproduct of the acid chloride reacting with moisture.
Oligomers: Formed if the reaction temperature is uncontrolled.
Use the following decision tree to select the correct purification strategy based on your current observation.
Figure 1: Diagnostic workflow for selecting the appropriate purification method based on the physical state of the crude mixture and emulsion risk.
Physicochemical Profiling: Know Your Enemy
Effective purification relies on exploiting the differences in pKa and solubility between your target and the impurities.
Best For: Standard removal of excess AMP and 4-bromobenzoic acid.
Risk Factor: AMP is an amino-alcohol and acts as a surfactant. Vigorous shaking can lead to stable emulsions.
Quench: If the reaction used an acid chloride, quench the reaction mixture by adding water dropwise at 0°C. Stir for 15 minutes to ensure all acid chloride hydrolyzes to 4-bromobenzoic acid.
Dilution: Dilute the reaction mixture with DCM. (Target concentration: ~0.1 M).
Acid Wash (Removes AMP):
Wash the organic layer with 1.0 M HCl (2 x Vol).
Mechanism:[2][3][4] Protonates the amine (AMP → AMP-H⁺), rendering it ionic and water-soluble.
Expert Tip: Do not shake vigorously.[1] Invert the funnel gently 20 times. If an emulsion forms, add a small amount of brine to the aqueous layer to increase ionic strength.
Base Wash (Removes Acid Byproduct):
Wash the organic layer with Saturated NaHCO₃ (2 x Vol).
Mechanism:[2][4] Deprotonates 4-bromobenzoic acid (R-COOH → R-COO⁻Na⁺), moving it to the aqueous layer.
Note: CO₂ gas will evolve. Vent the funnel frequently.
Drying: Wash with Brine, separate, and dry over anhydrous MgSO₄.[5][6] Filter and concentrate.
Protocol B: Recrystallization (The "Polish")
Best For: Removing trace impurities and oligomers to achieve >99% purity.
Why it works: The target molecule contains a polar hydroxyl group and a lipophilic bromophenyl ring, creating a specific crystal lattice energy that impurities disrupt.
Alternative (if oiling out occurs): Toluene (hot) -> Cool slowly.
Step-by-Step Methodology:
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) required to dissolve the solid completely.
Precipitation: While keeping the solution hot, add Hexane dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add one drop of hot Ethyl Acetate to clear the solution.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.
Critical: Rapid cooling forces "oiling out" (separation as a liquid droplets rather than crystals).
Harvest: Once at room temperature, cool in an ice bath for 30 minutes. Filter the white crystals and wash with cold Hexane.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?A: This is common with molecules containing both lipophilic (bromo-phenyl) and hydrophilic (hydroxy-alkyl) regions.
Fix: Your solution is likely too concentrated or cooled too fast. Re-dissolve in the hot solvent, add a "seed crystal" if available, and wrap the flask in a towel to slow the cooling rate. Alternatively, switch to Toluene , which often favors crystallization for benzamides.
Q2: I have a persistent emulsion during the Acid Wash (Protocol A).A: The starting material (AMP) is acting as a surfactant.
Fix:
Add solid NaCl to the aqueous layer until saturated.[1]
Filter the entire mixture through a pad of Celite; the emulsion often breaks on the filter cake.
If this fails, switch to Protocol C (Solid Phase Extraction) for future batches to avoid aqueous washes entirely.
Q3: Can I use stronger acid/base to speed this up?A: Avoid it. While benzamides are generally stable, the tertiary alcohol moiety in your target (from the 2-methylpropan-2-yl group) can undergo dehydration under strongly acidic conditions (e.g., conc. H₂SO₄) or high heat, forming an alkene impurity. Stick to 1M HCl.[5]
Q4: The acid chloride starting material is lachrymatory. How do I handle the waste?A: Any aqueous waste from the first wash (Step 1 in Protocol A) may contain hydrolyzed acid chloride. Treat this waste with dilute NaOH to ensure full hydrolysis to the benzoate salt before disposal. Do not mix directly with bleach (risk of toxic gas).
References
BenchChem. (2025).[1][5] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Retrieved from
Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol Product Information & pKa Data. Retrieved from
Moreno-Fuquen, R., et al. (2014).[7] Structure and crystallization of 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Retrieved from
Org. Synth. (2010). General procedures for removal of amphiphilic amines via aqueous workup. Organic Syntheses. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Role: Senior Application Scientist, Solid State Chemistry Division[1]
Technical Support Center: Crystallization & Solid-State Optimization
Subject: Troubleshooting Guide for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Reference Code: 4-Br-AMP-Benzamide)
Welcome to the technical support hub. If you are accessing this guide, you are likely facing difficulties isolating 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide as a crystalline solid.
This molecule presents a classic "Janus-faced" challenge in process chemistry: it possesses a lipophilic, heavy halogenated tail (4-bromophenyl) and a hydrophilic, sterically hindered head (1-hydroxy-2-methylpropan-2-yl).[1] This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1]
Below is a field-proven troubleshooting protocol designed to convert your gummy oil or supersaturated solution into a filterable, high-purity solid.
Part 1: The Diagnostic Phase (Triage)
Q1: My product separates as a separate liquid layer upon cooling, not a solid. What is happening?
A: You are encountering Oiling Out (LLPS) .[2]
This occurs when the metastable zone width (MSZW) is bypassed. Instead of nucleating crystals, the solution enters a region where the stable phase is a solute-rich oil.[2][3]
Why this specific molecule?
The gem-dimethyl group (from the 2-amino-2-methyl-1-propanol starting material) creates steric bulk that disrupts easy packing of the crystal lattice.[1] Additionally, the terminal hydroxyl group can form strong hydrogen bonds with polar solvents, stabilizing the liquid phase over the solid phase.
Immediate Action:
Do not cool further (this increases viscosity and traps impurities).
Reheat the mixture until the solution is homogeneous (clear).
Seed at a higher temperature (see Protocol A below).
Part 2: Experimental Protocols
Protocol A: The "Oiling Out" Rescue (Seeded Cooling)
Use this if your material is currently an oil.
Prerequisite: You must have a tiny amount of solid seed.[1] If you have absolutely no solid, see Protocol C.
Solvent Selection: Switch to a Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane system. Avoid chlorinated solvents (too soluble) or pure alcohols (too soluble/solvate risk).
Dissolution: Dissolve the oil in the minimum amount of Toluene or IPAc at 60–65°C.
Equilibration: Cool slowly to ~45°C. If oil droplets appear, add more solvent until clear.
Seeding: Add 0.5–1.0 wt% of seed crystals.
Aging: Hold at 45°C for 2 hours. Do not cool yet.[1] You must allow the surface area of the seeds to grow.
Controlled Cooling: Cool at a rate of 5°C/hour to 0°C.
Antisolvent: If yield is low, add Heptane dropwise over 4 hours at 20°C.[1]
Protocol B: Impurity Management (The Hidden Culprit)
Q2: I cannot get it to solidify even after solvent swaps. It stays a gum. [1]
A: You likely have residual 2-amino-2-methyl-1-propanol (AMP) in your crude.[1]
Unreacted AMP is a viscous, hygroscopic amino-alcohol.[1] Even 2-3% residual AMP acts as a "solvent" for your product, depressing the melting point drastically.[1]
The Fix (Acidic Wash):
Before attempting crystallization again, you must purify the crude workup:
Dissolve the crude gum in Ethyl Acetate.
Wash 2x with 1.0 M HCl (This protonates the unreacted AMP, forcing it into the aqueous layer).
Wash 1x with Brine.
Dry over Na₂SO₄ and concentrate.
Result: You will likely obtain a solid immediately upon concentration after removing the AMP.
Protocol C: Generating the First Seed (Nucleation Induction)
Use this if you have zero solid material.
Dissolve 100 mg of crude in 0.5 mL Methyl tert-butyl ether (MTBE) .
Add n-Heptane dropwise until slightly cloudy.
Place the vial in a freezer (-20°C) for 24 hours.
Alternative: Use Diisopropyl ether (DIPE) . It is excellent for crystallizing amides with alkyl chains due to poor solubility of the alkyl tail.
Scratch the glass vigorously with a glass pipette tip to induce nucleation.
Part 3: Solvent System Selection Data
The following table summarizes solubility behaviors observed with 4-bromo-benzamide derivatives containing polar alkyl chains.
Solvent System
Solubility
Risk Factor
Verdict
DCM / Chloroform
Very High
Product will not crystallize; stays in solution.[1]
The diagram below illustrates the competition between the stable crystal lattice and the metastable "oiled" phase, driven by the specific structural features of the 4-Br-AMP-Benzamide molecule.
Figure 1: Decision pathway showing how molecular features (sterics/H-bonding) and impurities (AMP) drive the system toward oiling out (Path A) rather than crystallization (Path B).
Part 5: Advanced Troubleshooting (Polymorphism)
Q3: I obtained a solid, but the melting point is 10°C lower than reported/expected. Is it pure?
A: You likely have a solvate or a metastable polymorph .[1]
Amides with hydroxyl groups are notorious for trapping solvent molecules (especially water or alcohols) in the lattice.
Dry the sample under high vacuum at 40°C for 24 hours.
Run TGA (Thermogravimetric Analysis): If you see weight loss <100°C, it is a solvate.
Reslurry: Take the solid and stir it in pure Heptane or Water (if insoluble) for 24 hours. This facilitates "Ostwald Ripening," converting metastable forms to the thermodynamically stable polymorph.
References
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Explains the kinetics of nucleation vs.
Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.
Process Chemistry of Amide Formation : Specific reference to the removal of 2-amino-2-methyl-1-propanol via acidic workup is derived from standard organic synthesis protocols for amino-alcohol derivatives.[1] See: Organic Process Research & Development guidelines for amide coupling workups.
Oiling Out Phenomena : Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2005.
Degradation products of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide under basic conditions
This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, specifically a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, specifically addressing its stability and degradation under basic conditions.
Introduction
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a substituted benzamide derivative. Understanding its stability profile is critical for its application in drug development and organic synthesis, particularly as amide functionalities are susceptible to hydrolysis. This guide explains the primary degradation pathway under basic conditions, addresses potential experimental challenges, and provides validated protocols for monitoring and controlling the process.
This section addresses the fundamental chemistry governing the degradation of the target molecule in a basic environment.
FAQ 1.1: What are the primary degradation products of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide under basic conditions?
Under typical basic (alkaline) conditions, the molecule undergoes hydrolysis of the amide bond. This is the most chemically labile site in the structure under these conditions. The reaction yields two primary products:
4-bromobenzoate: The salt of the parent carboxylic acid.
2-amino-2-methyl-1-propanol: The parent amine.
The overall reaction is a classic example of base-catalyzed nucleophilic acyl substitution.[1]
FAQ 1.2: What is the chemical mechanism of this degradation?
The basic hydrolysis of amides is a well-understood, two-step nucleophilic addition-elimination reaction.[2][3]
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the amide group. This breaks the C=O pi bond and forms a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the more basic of the two potential leaving groups. In this case, the leaving group is the amide anion, which is a stronger base than the hydroxide ion.
Proton Transfer: The expelled amide anion is a very strong base and immediately deprotonates a water molecule (or another proton source) to form the neutral amine, 2-amino-2-methyl-1-propanol, and another hydroxide ion. The carboxylic acid formed is deprotonated by the base to yield the carboxylate salt, 4-bromobenzoate.
Caption: Workflow for HPLC monitoring of degradation.
References
Varvounis, G., & Katsayannis, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
ARKAT-USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. General Papers ARKIVOC 2015 (vii) 101-112. [Link]
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]
ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF Document. [Link]
Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. [Link]
Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]
Master Organic Chemistry. (2014). Alcohols – Acidity and Basicity. [Link]
Student Doctor Network Forums. (2008). Tertiary alcohols. [Link]
Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. [Link]
Lumen Learning. Fundamentals of Organic Chemistry - Reactions of Alcohols. [Link]
A Comparative Guide to the FTIR Identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
This guide provides an in-depth, comparative framework for the unambiguous identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, comparative framework for the unambiguous identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers and professionals in drug development and synthetic chemistry, this document moves beyond a simple peak list. It establishes a self-validating methodology by contrasting the spectral features of the final product with its common synthetic precursors, 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol. We will explore the causal relationships behind spectral shifts and provide the necessary experimental protocols to ensure reliable and reproducible compound verification.
Part 1: The Unique Spectral Signature of the Target Molecule
The molecular structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a composite of several key functional groups, each contributing a distinct signature to the FTIR spectrum. A successful synthesis is confirmed not just by the appearance of new peaks, but also by the disappearance of specific reactant peaks. The fingerprint of the target molecule is defined by the coexistence of a secondary amide, a tertiary alcohol, and a para-substituted aromatic bromide.
The expected vibrational modes and their corresponding wavenumber ranges are summarized below. These ranges are derived from established spectroscopic principles and databases.[1][2][3]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Intensity/Shape
Rationale for Identification
~3400-3200
O-H Stretch (H-bonded)
Tertiary Alcohol
Strong, Broad
The presence of the hydroxyl group is a key feature. Its broadness is due to intermolecular hydrogen bonding.[4]
~3370-3170
N-H Stretch
Secondary Amide
Medium, Sharp
A single, distinct peak in this region is a hallmark of a secondary amide, distinguishing it from a primary amine's two peaks.[5]
~3100-3000
C-H Stretch
Aromatic Ring
Medium to Weak
Characteristic of C-H bonds on the benzene ring.[6][7]
~2980-2850
C-H Stretch
Aliphatic (CH₃)
Medium
Arises from the methyl groups of the propanol moiety.[1]
~1680-1630
C=O Stretch (Amide I)
Secondary Amide
Strong
This is one of the most prominent peaks in the spectrum. Its position, lower than an ester or acyl chloride, is characteristic of an amide.[2][5]
~1600, ~1500
C=C Stretch
Aromatic Ring
Medium to Weak
These two peaks are typical for the benzene ring itself.[6]
~1570-1515
N-H Bend (Amide II)
Secondary Amide
Medium to Strong
This peak, resulting from a coupling of N-H bending and C-N stretching, is a definitive indicator of a secondary amide.[5]
~1210-1100
C-O Stretch
Tertiary Alcohol
Medium to Strong
The position of this C-O stretch helps confirm the tertiary nature of the alcohol.[8]
~850-800
C-H Out-of-Plane Bend
Aromatic (para-subst.)
Strong
A strong peak in this region is highly indicative of 1,4-disubstitution on the benzene ring.
~690-515
C-Br Stretch
Aryl Bromide
Medium to Strong
This peak in the lower frequency region confirms the presence of the carbon-bromine bond.[9][10]
Part 2: Comparative Spectral Analysis: Product vs. Reactants
The most rigorous method of confirmation is to compare the product's spectrum against those of its starting materials. The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol. A successful reaction will result in the clear disappearance of key reactant peaks and the emergence of characteristic amide peaks.
Key Spectral Transformations:
Disappearance of the Acyl Chloride Carbonyl: 4-bromobenzoyl chloride exhibits a very strong C=O stretching peak at a high wavenumber (~1800-1770 cm⁻¹) due to the strong electron-withdrawing effect of the chlorine atom.[11][12] This peak must be absent in the final product.
Disappearance of the Primary Amine N-H Stretch: 2-amino-2-methyl-1-propanol, a primary amine, shows two distinct N-H stretching peaks in the 3400-3300 cm⁻¹ region.[5][13] These must be replaced by the single N-H stretch of the secondary amide in the product.
Emergence of Amide I and II Bands: The formation of the amide bond is definitively confirmed by the appearance of the strong C=O stretch (Amide I) around 1640 cm⁻¹ and the N-H bend (Amide II) around 1540 cm⁻¹.[2][5]
The following table provides a direct comparison of the critical spectral regions.
Part 3: Experimental Protocol for Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a widely used, convenient method for acquiring FTIR spectra of solid and liquid samples with minimal preparation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Methodology:
Background Spectrum:
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
Record a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.[12]
Sample Application:
Place a small amount (typically a few milligrams) of the solid 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide powder directly onto the center of the ATR crystal.[12]
Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Data Acquisition:
Record the sample spectrum over a standard range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
Data Processing:
The instrument's software will automatically perform the Fourier transform and subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[12]
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the peak-picking tool to label the precise wavenumbers of the key absorption bands for analysis.
Part 4: Logical Workflow for Spectral Confirmation
A systematic approach is crucial for accurate identification. The following workflow outlines the logical steps for confirming the synthesis of the target compound.
Caption: Logical workflow for the FTIR-based confirmation of the target compound.
Conclusion
The identification of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide via FTIR spectroscopy is a definitive process when approached with scientific rigor. The key to an unambiguous assignment lies not in observing a single peak, but in a holistic evaluation of the entire spectrum. By confirming the simultaneous presence of the secondary amide (N-H stretch, Amide I, Amide II), tertiary alcohol (broad O-H stretch, C-O stretch), and aromatic bromide functionalities, while also verifying the complete absence of characteristic peaks from the starting materials (4-bromobenzoyl chloride and 2-amino-2-methyl-1-propanol), researchers can have high confidence in the identity and purity of their synthesized compound. This comparative methodology serves as a robust, self-validating system for quality control in the drug development pipeline.
References
Benchchem. A Comparative Guide to Confirming the Synthesis of 4-Bromobenzoyl Chloride using FTIR Spectroscopy.
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI.
Benchchem. Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide.
A Senior Application Scientist's Guide to Establishing a Certified Reference Material for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
In the landscape of pharmaceutical development and research, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that meas...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and research, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that measurements are traceable and comparable. However, for novel compounds such as 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, a potential intermediate or impurity in drug synthesis, commercially available CRMs are often not available. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on establishing an in-house Certified Reference Material for this compound. This document moves beyond a simple recitation of methods to explain the why behind the how, empowering you to create a robust and defensible reference standard.
The Imperative for an In-House Reference Standard
The journey of a new chemical entity from discovery to a regulated pharmaceutical product is paved with rigorous analytical testing. A well-characterized reference standard is indispensable for:
Accurate Quantification: Serving as the benchmark for assays determining the concentration of the analyte in various matrices.
Impurity Profiling: Enabling the identification and quantification of process-related impurities and degradation products.
Method Validation: A critical component in validating the accuracy, precision, and linearity of analytical methods as mandated by regulatory bodies.[1][2][3]
Stability Studies: Acting as a constant against which changes in the drug substance or product are measured over time.[4][5][6][7][8]
When a commercial CRM is not an option, the responsibility falls upon the developing laboratory to prepare and thoroughly characterize an in-house reference material. This process must be guided by the principles of Good Manufacturing Practices (GMP) as outlined in guidelines such as ICH Q7.[9][10][11][12][13]
The Regulatory and Quality Framework
The establishment of a reference standard is not an ad-hoc process. It must be rooted in a sound quality system and adhere to internationally recognized guidelines. Key documents that provide the framework for this process include:
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides a comprehensive framework for the production of APIs, which can be adapted for the preparation of a reference standard, ensuring its quality and purity.[9][10][11][12][13]
ICH Q2(R2) & USP <1225>: Validation of Analytical Procedures: These documents detail the requirements for validating the analytical methods used to characterize the reference standard, ensuring they are fit for purpose.[2][3][14][15][16][17]
ISO Guide 80: Guidance for the In-House Preparation of Quality Control Materials (QCMs): This guide offers a practical, step-by-step approach to preparing, characterizing, and managing in-house reference materials.[18][19]
The following sections will detail the multi-faceted analytical approach required to fully characterize a candidate material for use as an in-house CRM for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
Comprehensive Characterization of the Candidate Reference Material
The certification of a reference material is a holistic process that involves a battery of analytical tests to confirm its identity, purity, and stability. The following is a detailed comparison of the essential analytical techniques.
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal data, leaving no room for ambiguity.
Comparison of Identity Confirmation Techniques
Technique
Principle
Strengths
Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of atoms.
Provides the most definitive structural information, including stereochemistry.
Lower sensitivity compared to MS; may not be suitable for very small sample quantities.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.
High sensitivity; provides accurate molecular weight information.[20][21]
Does not provide detailed information on the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Measures the absorption of infrared radiation by the sample, identifying the functional groups present.
Quick and non-destructive; provides a "fingerprint" of the molecule.
Does not provide information on the overall molecular structure or connectivity.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Objective: To confirm the detailed molecular structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
Methodology:
Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
1D NMR Acquisition:
Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
2D NMR Acquisition:
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings within the molecule.
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to build the complete molecular structure and confirm it matches that of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.[22][23][24][25][26]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight of the candidate material.
Methodology:
Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C11H14BrNO2. The mass difference should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.[27][28][29]
Illustrative Data for Identity Confirmation
Analysis
Parameter
Expected Result for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
¹H NMR
Chemical Shifts (ppm)
Aromatic protons (approx. 7.5-7.8), Amide proton (approx. 8.0), Hydroxyl proton, Methylene protons, and Methyl protons with appropriate splitting patterns.
¹³C NMR
Chemical Shifts (ppm)
Carbonyl carbon (approx. 167), Aromatic carbons, and Aliphatic carbons.
HRMS
Exact Mass [M+H]⁺
Theoretical: 272.0281; Observed: within 5 ppm of theoretical.
Workflow for Identity Confirmation
Caption: Workflow for unambiguous identity confirmation.
Purity is a critical attribute of a reference standard. It is typically determined by a combination of a primary chromatographic method and orthogonal techniques to account for all potential impurities.
Comparison of Purity Assessment Techniques
Technique
Principle
Strengths
Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Highly versatile, robust, and widely used for purity determination of organic compounds.[30][31]
Assumes all impurities have a similar response factor to the main component unless corrected.
Quantitative NMR (qNMR)
Integrates the signals of the analyte against a certified internal standard of known purity and concentration.
A primary ratio method that does not require a reference standard of the analyte itself.
Requires a suitable, non-overlapping internal standard; lower sensitivity than HPLC.[31]
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.
An absolute method for determining the purity of highly crystalline substances (>98%).[32]
Not suitable for amorphous or thermally unstable compounds.
Experimental Protocol: Purity Determination by HPLC-UV (Area Percent Method)
Objective: To quantify the purity of the candidate material and identify any organic impurities.
Methodology:
Method Development and Validation: Develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities and degradation products. Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3][14][15]
Sample Preparation: Accurately prepare a solution of the candidate material in a suitable diluent at a known concentration.
Chromatographic Conditions (Illustrative):
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)
Injection Volume: 10 µL
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Illustrative Data for HPLC Purity Assessment
Peak
Retention Time (min)
Area
Area %
Impurity 1
4.2
15,000
0.05
Main Peak
8.5
29,955,000
99.85
Impurity 2
10.1
30,000
0.10
Total
30,000,000
100.00
Workflow for Purity Assessment
Caption: Workflow for establishing organic purity.
The presence of residual solvents and water can significantly impact the assigned purity of the reference material. Therefore, these must be accurately quantified.
Comparison of Techniques for Volatile Content
Analysis
Technique
Principle
Strengths
Limitations
Residual Solvents
Gas Chromatography with Headspace (GC-HS)
Separates and quantifies volatile organic compounds from a sample heated in a sealed vial.
Highly sensitive and specific for a wide range of organic solvents.
Requires method development for specific solvents of interest.
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as a function of temperature.[33][34]
Provides a measure of total volatile content.
Not specific for individual solvents; can be coupled with MS for identification.[34][35]
Water Content
Karl Fischer (KF) Titration
A chemical titration specific to water based on a reaction with iodine and sulfur dioxide.
The gold standard for water content determination; highly accurate and precise.[36][37][38][39][40]
Can be affected by interfering substances (e.g., ketones, aldehydes).
Experimental Protocol: Residual Solvent Analysis by GC-HS
Objective: To quantify any residual organic solvents from the synthesis process.
Methodology:
Sample Preparation: Accurately weigh a portion of the candidate material into a headspace vial. Add a suitable solvent (e.g., DMSO, DMF) to dissolve the sample.
Instrumentation: Use a gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
GC Conditions (Illustrative):
Column: DB-624 or equivalent
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.
Injector and Detector Temperature: 250 °C
Carrier Gas: Helium or Nitrogen
Headspace Conditions:
Vial Equilibration Temperature: 80 °C
Equilibration Time: 15 minutes
Data Analysis: Quantify any detected solvents against a calibrated external standard of those solvents.
Experimental Protocol: Water Content by Coulometric Karl Fischer Titration
Objective: To accurately determine the water content of the candidate material.
Methodology:
Instrument Setup: Use a coulometric Karl Fischer titrator, which is suitable for low water content. The instrument generates iodine electrochemically.
Titration: Add an accurately weighed amount of the candidate material directly into the KF titration cell.
Endpoint Detection: The titration proceeds until all the water is consumed, and the endpoint is detected potentiometrically.
Calculation: The instrument calculates the water content based on the total charge required to generate the iodine, expressed as a weight percentage.[36][37][38][39][40]
Illustrative Data for Volatile Content
Analysis
Result
Residual Solvents (GC-HS)
Acetone: 0.02% (w/w), Toluene: < 0.01% (w/w)
Water Content (Karl Fischer)
0.15% (w/w)
Workflow for Volatile Content Analysis
Caption: Workflow for determining volatile content.
A reference standard must be stable under defined storage conditions. A stability study is conducted according to ICH Q1A(R2) guidelines to establish a re-test date.[4][5][6][7][8]
Protocol Outline for Stability Study
Batch Selection: Use a single, well-characterized batch of the in-house reference material.
Storage Conditions:
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Schedule:
Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions. 0, 3, and 6 months for accelerated conditions.
Analytical Tests: At each timepoint, test the material for:
Appearance
Purity by the validated stability-indicating HPLC method
Water content by Karl Fischer
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The re-test date is established based on the long-term stability data.
Assigning the Final Purity Value
The final assigned purity of the in-house CRM is calculated by mass balance, taking into account all measured components.
This final assigned purity value, along with its associated uncertainty, is what qualifies the material as a Certified Reference Material for in-house use.
Conclusion
The absence of a commercially available Certified Reference Material for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide necessitates a rigorous in-house qualification program. By systematically applying a suite of orthogonal analytical techniques, as detailed in this guide, researchers and drug development professionals can establish a well-characterized, reliable, and defensible in-house reference standard. This process, grounded in the principles of regulatory guidelines such as those from the ICH and USP, is fundamental to ensuring the integrity and quality of analytical data throughout the pharmaceutical development lifecycle. The investment in creating a high-quality in-house CRM pays dividends in the confidence it imparts to all subsequent analytical measurements.
References
FDA Guidance on Analytical Method Validation. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Journal of Chemical and Pharmaceutical Sciences. (2012). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
ResearchGate. (2023). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]
Cerno Bioscience. Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. [Link]
anuradha college of pharmacy. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
Eurofins. Water Determination by Karl Fischer. [Link]
USP-NF. (2017). 〈1225〉 Validation of Compendial Procedures. [Link]
Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. [Link]
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]
PubMed. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
Scharlab. Karl Fischer water content titration. [Link]
Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?. [Link]
ISO. (2014). Guidance for the in-house preparation of quality control materials (QCMs). [Link]
PMC. (2020, July 4). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]
NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
Sri Lanka Accreditation Board. GUIDELINE FOR USE OF REFERENCE MATERIALS IN MEDICAL TESTING. [Link]
IROA Technologies. Compound Identification and Mass Spectrometry. [Link]
PMC. (2024). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. [Link]
ICH. ICH Topic Q 1 A Stability Testing Guidelines. [Link]
SciSpace. The molecular identification of organic compounds in the atmosphere : state of the art and challenges. [Link]
Taylor & Francis Online. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
PharmaRegulatory.in. (2025, December 18). Stability Testing Requirements as per ICH Q1A Guidelines – pharmaceutical industry regulatory affairs. [Link]
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
Structural Characterization of 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Comparative Technical Guide
Topic: Structural characterization of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide vs similar benzamides Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth structural analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural characterization of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide vs similar benzamides
Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth structural analysis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as 4-Br-HMPB ). As a bifunctional scaffold, 4-Br-HMPB serves as a critical intermediate in the synthesis of androgen receptor modulators and kinase inhibitors. Its value lies in the orthogonality of its functional groups: the 4-bromo moiety acts as a handle for palladium-catalyzed cross-coupling, while the hydroxy-alkyl tail confers solubility and hydrogen-bonding capability often lacking in simple N-alkyl benzamides.
This document compares 4-Br-HMPB against its chloro- and non-hydroxylated analogs, providing experimental protocols for its characterization via NMR, XRD, and MS.
The 1H NMR spectrum of 4-Br-HMPB is distinct due to the symmetry of the para-substituted aromatic ring and the achiral nature of the tert-amino alcohol tail.
Aromatic Region (AA'BB' System): Unlike ortho-substituted benzamides which often display complex rotameric splitting due to steric hindrance [1], the para-bromo substitution in 4-Br-HMPB results in a clean AA'BB' system.
δ ~7.60 ppm (d, J=8.5 Hz, 2H): Protons ortho to the carbonyl group (deshielded by anisotropy).
δ ~7.50 ppm (d, J=8.5 Hz, 2H): Protons ortho to the bromine atom.
Aliphatic Region:
δ ~3.55-3.65 ppm (s, 2H): The methylene (-CH₂-) protons adjacent to the hydroxyl group appear as a sharp singlet. This confirms the absence of a chiral center at the adjacent carbon, differentiating it from alaninol derivatives.
δ ~1.35-1.40 ppm (s, 6H): The gem-dimethyl groups appear as a strong singlet, confirming free rotation and magnetic equivalence.
Mass Spectrometry (Isotopic Fingerprint)
The presence of bromine provides a self-validating isotopic signature in LC-MS analysis.
M+ Pattern: The molecular ion [M+H]⁺ appears at m/z 272.0 and 274.0 with a near 1:1 intensity ratio.
Differentiation: This distinguishes 4-Br-HMPB from the 4-chloro analog (3:1 ratio of M:M+2) and the des-bromo analog (single dominant peak).
Solid-State Architecture (XRD)
Unlike N-phenyl benzamides which often form intramolecular N-H···O hydrogen bonds [2], 4-Br-HMPB prioritizes intermolecular networking.
Primary Interaction: The terminal -OH group acts as a donor to the amide carbonyl oxygen of a neighboring molecule, forming infinite 1D chains.
Secondary Interaction: Weak Br···Br halogen bonding may be observed depending on the polymorph, influencing the melting point compared to the chloro-analog.
Comparative Analysis: 4-Br-HMPB vs. Alternatives
Table 1: Halogen Substituent Effects on Reactivity & Properties
Feature
4-Bromo (4-Br-HMPB)
4-Chloro Analog
4-Iodo Analog
Cross-Coupling (Suzuki)
High Efficiency. Ideal balance of reactivity and stability.
Add acid chloride dropwise (maintain T < 5°C to prevent O-acylation).
Stir at RT for 3 hours.
Quench: Wash with 1N HCl (removes unreacted amine) then sat. NaHCO₃.
Purification: Recrystallize from EtOAc/Hexanes.
Protocol B: Single Crystal Growth for XRD
Prepare a saturated solution of 4-Br-HMPB in hot Ethanol.
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Place the vial inside a larger jar containing Hexanes (Vapor Diffusion method).
Cap loosely and leave undisturbed at 20°C for 3-5 days.
Visualizations & Pathways
Diagram 1: Synthesis & Functionalization Logic
This workflow illustrates the synthesis of 4-Br-HMPB and its downstream utility in cross-coupling reactions.
Caption: Synthetic pathway from acid chloride precursor to biaryl drug candidates via the 4-Br-HMPB intermediate.
Diagram 2: Hydrogen Bonding Network (Schematic)
Visualizing the intermolecular forces that stabilize the solid state.
Caption: Intermolecular hydrogen bonding motif where the hydroxyl donor of one unit binds to the carbonyl acceptor of the next.[1]
References
Moreno-Fuquen, R., et al. (2015). "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide." Acta Crystallographica Section E, 71(8), o576-o577. Link
Gowda, B. T., et al. (2008).[2][3] "Structural studies on N-(phenyl)-substituted benzamides." Journal of Molecular Structure, 892(1-3), 473-479.
NIST Chemistry WebBook.[4] "Benzamide, N,N-diheptyl-4-bromo- (Analog Data)." Link
PubChem. "3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Analog Characterization)." Link
A Senior Application Scientist's Guide to Validating Assay Methods for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of a new chemical entity (NCE) is the bedrock upon which safety, efficacy, and quality are built. For a novel compound like 4-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of a new chemical entity (NCE) is the bedrock upon which safety, efficacy, and quality are built. For a novel compound like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, establishing a robust, validated analytical method is not merely a regulatory requirement; it is a scientific imperative. This guide provides a comparative analysis of potential analytical methodologies and a detailed framework for their validation, grounded in established scientific principles and regulatory standards.
As this compound is a novel entity, this guide synthesizes best practices from the analysis of structurally similar benzamide and aromatic amide compounds to provide a predictive and scientifically sound approach. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate an assay method that is truly fit-for-purpose.
Part 1: Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is the most critical decision in the assay development process. It is a balance of sensitivity, selectivity, throughput, and the specific requirements of the study. For a small molecule like 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, three primary techniques warrant consideration.
Methodology
Principle
Advantages
Limitations
Best Suited For
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separates the analyte from other components based on its affinity for a stationary phase, followed by quantification via UV light absorbance.
Cost-effective, robust, widely available, and suitable for a wide range of aromatic compounds.[1][2][3]
Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds with similar UV absorbance.
Assay of drug substance, quantification in simple matrices, and analysis of formulations where the analyte concentration is high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for analyte detection.[4][5][6]
Considered the "gold standard" for its exceptional sensitivity (pg/mL to ng/mL) and selectivity, minimizing matrix effects.[5][7]
Higher equipment and operational costs, more complex method development.
Bioanalysis in complex matrices (plasma, tissue), impurity profiling, and metabolite identification.[4][8][9]
UV-Visible Spectrophotometry
Measures the amount of light absorbed by the analyte at a specific wavelength in a solution.
Simple, rapid, and very low cost.
Low specificity (measures total absorbance of all chromophores at that wavelength), not suitable for complex mixtures, and lower sensitivity.
Preliminary quantification of pure substance, simple dissolution testing.
Scientist's Recommendation: For the quantification of a novel compound in a drug development setting, especially for pharmacokinetic or toxicokinetic studies, LC-MS/MS is the unequivocally superior choice .[5][7] Its unparalleled sensitivity and selectivity ensure that the data generated is reliable and can withstand regulatory scrutiny. HPLC-UV serves as a robust and economical alternative for drug substance characterization and high-concentration formulation analysis.
Part 2: The Validation Workflow: A Guideline-Driven Approach
Analytical method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[7][10] The framework for this process is provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[11]
The following diagram illustrates the typical workflow for validating a quantitative analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for a novel compound such as 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a meticulous and structured process that is fundamental to successful drug development. While HPLC-UV offers a viable option for certain applications, the superior sensitivity and selectivity of LC-MS/MS make it the recommended technique for most quantitative needs, particularly in biological matrices. By adhering to the principles outlined in this guide and the referenced regulatory documents, scientists can develop and validate a robust, reliable, and defensible assay method, ensuring the integrity of the data generated in support of their research and development programs.
References
Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - International Council for Harmonisation (ICH). [Link]
Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass Laboratories Inc. [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - National Center for Biotechnology Information (NCBI). [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). [Link]
Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications - Taylor & Francis Online. [Link]
Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - National Center for Biotechnology Information (NCBI). [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. [Link]
Force Degradation for Pharmaceuticals: A Review - International Journal of Scientific Development and Research (IJSDR). [Link]
A practical guide to forced degradation and stability studies for drug substances - Sygnature Discovery. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation (ICH). [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Target Review. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability - Sharp. [Link]
Application of LCMS in small-molecule drug development - European Pharmaceutical Review. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). [Link]
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. [Link]
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Academia.edu. [Link]
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines - ACS Publications. [Link]
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants - ResearchGate. [Link]
Executive Summary 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as Br-HMPB ) is a critical "pre-oxazoline" intermediate.[1] It serves as the direct precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (referred to herein as Br-HMPB ) is a critical "pre-oxazoline" intermediate.[1] It serves as the direct precursor to 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline , a scaffold widely used in the synthesis of benzosiloxaboroles, pharmaceuticals (such as Enzalutamide analogs), and as a directing group in Meyers oxazoline chemistry.[1]
This guide provides a comparative analysis of High-Purity Br-HMPB (>99.5%) versus Technical Grade alternatives (~95%) .[1] While HPLC is standard for organic purity, it often fails to detect inorganic salts, trapped moisture, or non-chromophoric precursors that catastrophically affect the subsequent cyclization yield. Elemental Analysis (EA) serves as the definitive gatekeeper for stoichiometry and bulk purity.[1]
Chemical Identity & Theoretical Baselines
Before interpreting experimental results, the theoretical stoichiometric baseline must be established.
Role: Precursor for cyclodehydration to oxazoline.[1]
Theoretical Elemental Composition
Element
Symbol
Count
Atomic Mass
Total Mass
Theoretical %
Carbon
C
11
12.011
132.12
48.55%
Hydrogen
H
14
1.008
14.11
5.19%
Nitrogen
N
1
14.007
14.01
5.15%
Bromine
Br
1
79.904
79.90
29.36%
Oxygen
O
2
15.999
32.00
11.76%
Comparative Analysis: High-Purity vs. Technical Grade
The following data compares Grade A (High-Purity, Recrystallized) against Grade B (Technical, Precipitated) . Grade B represents a common market alternative where the product is precipitated from water without further recrystallization, often trapping starting materials.
Causality: Residual 4-bromobenzoic acid (indicated by low N%) reacts with thionyl chloride to form acid chlorides that compete for the amino-alcohol, leading to complex oligomers.[1] Residual water (indicated by low C%) hydrolyzes the thionyl chloride reagent, requiring large excesses and generating heat.
Synthesis & Impurity Origins (Visualized)
Understanding where these impurities originate is key to interpreting the EA data. The diagram below maps the synthesis of Br-HMPB and the genesis of the impurities detected in Grade B.
Figure 1: Synthesis pathway of Br-HMPB showing the origin of nitrogen-poor impurities (Residual Acid) which are detected by EA.[1]
Experimental Protocols
To replicate these results, the following self-validating protocols for Elemental Analysis and Synthesis are recommended.
A. Elemental Analysis Protocol (Combustion)
Objective: Determine mass fractions of C, H, N to validate bulk purity.
Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor must be within 0.995–1.005.[1]
Sample Prep: Dry Br-HMPB at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
Weighing: Weigh 1.5–2.5 mg of sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.[1]
Combustion:
Furnace Temp: 950°C (ensure complete oxidation of the aromatic ring).
High Purity: Recrystallize from Ethyl Acetate/Hexane (1:3) . Result: White needles (Grade A).
Analytical Decision Tree
Use this logic flow to determine if a batch of Br-HMPB is suitable for manufacturing use.
Figure 2: Quality Control workflow. Nitrogen content is the primary indicator of unreacted starting material contamination.
References
PubChem. (2025).[1][2] 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Compound Summary. National Library of Medicine.[1] [Link]
Garg, R., et al. (2022).[1] Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. Royal Society of Chemistry / PMC. [Link]
Pirrung, M. C., & Tumey, L. N. (2000).[3] Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. Journal of Combinatorial Chemistry. [Link]
Reagecon. (2025).[1] Standards for Elemental Impurities in Pharmaceuticals (USP <232>/<233>). Reagecon Knowledge Base.[1] [Link]
[1] Executive Summary & Chemical Profile This guide mandates the disposal protocols for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1157024-34-4). As a brominated organic compound, this substance requires st...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
This guide mandates the disposal protocols for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1157024-34-4). As a brominated organic compound, this substance requires strict segregation from non-halogenated waste streams.[1] Improper disposal (e.g., mixing with standard organic solvents) can damage incinerator infrastructure due to the generation of acidic gases (HBr) during combustion and may result in significant regulatory fines.
Effective safety relies on understanding causality. You must classify this waste based on its Bromine (Br) content.
Combustion Chemistry: When incinerated, the bromine atom converts to Hydrogen Bromide (HBr) gas.
Infrastructure Impact: HBr is highly corrosive. Standard incinerators used for non-halogenated waste (fuels blending) lack the "scrubbers" necessary to neutralize these acid gases.
Regulatory Consequence: Sending this compound to a non-halogenated waste stream is a violation of RCRA (Resource Conservation and Recovery Act) protocols and can shut down a disposal facility's operation.
Rule of Thumb: If the molecule contains F, Cl, Br, or I, it must enter the Halogenated Waste stream, regardless of the solvent it is dissolved in.[1]
Applicability: Filtrates from recrystallization or reaction mixtures.[7]
The presence of the brominated solute dictates the classification of the entire solution.
Case 1: Dissolved in Halogenated Solvent (e.g., DCM, Chloroform). [1]
Action: Pour into the standard "Halogenated Organic Solvents" carboy (Red/Yellow tag).
Validation: Ensure the carboy is compatible with amides (generally safe).
Case 2: Dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate). [1]
Action:STOP. Do not pour into the "Non-Halogenated" (Flammables) carboy.
Correct Procedure: Because the solution contains dissolved bromine, the entire volume must be treated as Halogenated Waste .[1] Pour into the Halogenated carboy.
Decision Matrix & Workflow
The following diagram illustrates the critical decision points for researchers at the bench.
Figure 1: Decision tree for the disposal of brominated benzamide derivatives. Note the critical pathway for non-halogenated solvents containing the brominated solute.[1]
Emergency Procedures (Spills)
In the event of a benchtop spill of the solid compound:
PPE Upgrade: Wear nitrile gloves, safety glasses, and a lab coat.[1] If the powder is fine and creates dust, use a fit-tested N95 or half-mask respirator to prevent inhalation (H335 risk).
Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel to weigh down the powder.
Cleanup: Scoop the damp material into the Halogenated Solid waste container.
Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipes in the same hazardous waste container.
Regulatory References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[8][9] Link
National Institutes of Health (NIH) PubChem. 4-Bromo-N-hydroxybenzamide Compound Summary (Structural Analog).Link
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Link
Personal Protective Equipment & Handling Guide: 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Part 1: Executive Safety Assessment & Hazard Identification[1] As a research intermediate, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lacks comprehensive epidemiological toxicity data.[1] Therefore, the "Precauti...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment & Hazard Identification[1]
As a research intermediate, 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lacks comprehensive epidemiological toxicity data.[1] Therefore, the "Precautionary Principle" applies: Handle as if it is a mutagen and potent irritant until proven otherwise. [1]
Based on Structure-Activity Relationships (SAR) of halogenated benzamides and available data for structural analogs (e.g., 4-bromo-N-hydroxybenzamide), the following GHS classifications are assigned for operational safety:
Critical Warning: Benzamide derivatives can exhibit reproductive toxicity or mutagenicity (e.g., H341).[1] Do not handle on open benchtops.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Causal logic is provided to justify the selection against the chemical's physical properties (solid powder vs. organic solution).[1]
PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation for solutions due to enhanced skin permeation.[1]
Detailed PPE Specifications
Component
Specification
Scientific Rationale
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient.[1] Powders can drift behind lenses; splashes require a full seal.[1]
Hand Protection (Solid)
Nitrile Gloves (Min 0.11 mm / 4 mil)
Sufficient for incidental contact with dry solids.[1]
Hand Protection (Solution)
Double Gloving (Nitrile) OR Laminate (Silver Shield)
Halogenated benzamides in solvents like DCM or DMSO penetrate nitrile rapidly (<15 mins).[1] Double gloving provides a "sacrificial" outer layer.[1]
Mandatory. If weighing outside a hood, a P100/N95 respirator is required to prevent inhalation of bioactive dust.[1]
Part 3: Operational Handling Protocols
Weighing & Transfer (Solid State)
Objective: Prevent aerosolization of the 4-bromo intermediate.[1]
Environment: All weighing must occur inside a certified chemical fume hood.
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1] Benzamides can be static-prone, leading to "jumping" powder.[1]
Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
Wet Wipe Method: After transfer, wipe the exterior of the vial with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.[1] This removes invisible dust traces.[1]
Solubilization (Liquid State)
Objective: Mitigate enhanced permeation risks.
Solvents: Typically soluble in DMSO, Methanol, or Dichloromethane (DCM).[1]
Vortexing: Keep the vial cap TIGHT. Vortex inside the hood.[1]
Pressure Release: If using volatile solvents (DCM), vent the vial briefly after mixing to release vapor pressure, preventing "popping" upon reopening.[1]
Part 4: Waste Disposal & Decontamination[1]
Core Principle: Do not mix with general organic waste if the facility separates halogenated compounds.[1] The bromine atom requires specific high-temperature incineration protocols to prevent dioxin formation.[1]
Disposal Workflow
Figure 2: Waste stream segregation logic.[1] The presence of Bromine mandates "Halogenated" classification.[1]
Spill Cleanup (Emergency)
Evacuate: If spill is >5g or outside a hood, evacuate the immediate area.[1]
PPE Up: Wear double nitrile gloves, goggles, and N95 respirator.[1]
Contain:
Solid: Cover with wet paper towels (to prevent dust) then scoop.[1]
Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust). [1]
Clean: Wash surface with 10% soap solution, followed by water.[1]
Part 5: References
PubChem. (n.d.).[1] 4-Bromo-N-hydroxybenzamide (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]